2-Chloro TNP-ITP tetrasodium
説明
特性
IUPAC Name |
6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBPUYZPWNNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587903 | |
| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519178-28-0 | |
| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TNP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium: A Fluorescent Probe for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro TNP-ITP tetrasodium (B8768297) is a synthetic analog of inosine (B1671953) 5'-triphosphate (ITP), featuring a 2-chloro substitution on the purine (B94841) ring and a trinitrophenyl (TNP) group attached to the ribose moiety. While specific literature on 2-Chloro TNP-ITP tetrasodium is sparse, its structural similarity to the well-characterized fluorescent nucleotide analog, TNP-ATP, suggests its primary utility as a fluorescent probe for studying nucleotide-binding proteins. This guide synthesizes the available information on TNP-nucleotide analogs to provide a comprehensive technical overview of the likely properties, applications, and experimental considerations for this compound in the context of purinergic signaling research.
Introduction to Modified Nucleotides and Purinergic Signaling
Modified nucleotides are indispensable tools in molecular biology and pharmacology, enabling the study of nucleic acid and protein functions with enhanced stability, specific labeling, or altered biological activity.[1][2][] Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides such as adenosine (B11128) and ATP, which act on a variety of purinergic receptors. These receptors are broadly classified into P1 (adenosine) receptors and P2 receptors, which are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.[4][5] These signaling pathways are implicated in a vast array of physiological processes, making them attractive targets for drug development.
This compound, as an ITP analog, is presumed to interact with proteins that bind ITP or other purine nucleotides. The 2-chloro modification may alter its binding affinity and selectivity for different purinergic receptors or other nucleotide-binding proteins. The key feature of this molecule is the TNP group, which is environmentally sensitive and exhibits enhanced fluorescence upon binding to hydrophobic pockets, such as the nucleotide-binding site of a protein.[1][6] This property makes it a valuable tool for fluorescence-based binding assays.
Physicochemical Properties and Inferred Biological Activity
Data Presentation: Properties of Related Nucleotide Analogs
| Property | 2-Chloroadenosine 5'-triphosphate (2-Chloro-ATP) | TNP-ATP | Inferred Properties of 2-Chloro TNP-ITP |
| Molecular Class | Adenine nucleotide analog | Adenine nucleotide analog | Inosine nucleotide analog |
| Key Modifications | 2-chloro substitution on the purine ring | 2',3'-O-(2,4,6-trinitrophenyl) on the ribose | 2-chloro substitution on the purine ring, TNP group on the ribose |
| Primary Function | P2Y1 receptor antagonist, P2X receptor agonist | Fluorescent probe for nucleotide-binding proteins, P2X receptor antagonist | Fluorescent probe, likely purinergic receptor modulator |
| Reported Ki Value | 2.3 µM (for P2Y1 receptor) | - | To be determined |
| Reported EC50/IC50 | EC50s = 0.5 and 2.5 µM (for P2X receptors) | IC50s = 0.9 - 7 nM (for P2X1, P2X3, P2X2/3 receptors)[7][8] | To be determined |
| Fluorescence λexc/λem | Non-fluorescent | ~408 nm / ~552 nm (bound)[9] | Expected to be similar to TNP-ATP |
Inferred Mechanism of Action and Signaling Pathways
Based on the known pharmacology of TNP-ATP and 2-Chloro-ATP, this compound is likely to act as a competitive antagonist at certain P2X receptor subtypes.[7][8][10] The TNP moiety is a bulky group that, when bound to the ATP-binding pocket, can prevent the conformational changes required for channel activation.[10] The 2-chloro substitution may further modulate its affinity and selectivity for different P2 receptor subtypes.
Signaling Pathway Diagram: Antagonism of P2X Receptors
Experimental Protocols
The primary application of this compound is expected to be in fluorescence-based binding assays to characterize protein-nucleotide interactions.
Protocol: Fluorescence Spectroscopy Binding Assay
This protocol is adapted from methodologies used for TNP-ATP.[1][6]
Objective: To determine the binding affinity (Kd) of a protein of interest for 2-Chloro TNP-ITP.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 1 mM in aqueous buffer, pH 7.0-8.0, protected from light)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Instrument Setup: Set the fluorometer's excitation wavelength to ~410 nm and the emission scan range from 480 nm to 650 nm.
-
Titration Experiment: a. To a cuvette containing binding buffer, add a fixed concentration of the protein of interest (e.g., 1 µM). b. Record a baseline fluorescence spectrum. c. Sequentially add increasing concentrations of 2-Chloro TNP-ITP (e.g., from nM to µM range). d. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.
-
Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum (~540-550 nm) as a function of the 2-Chloro TNP-ITP concentration. b. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
Experimental Workflow Diagram
Applications in Drug Discovery
This compound can be a valuable tool in drug discovery for:
-
High-Throughput Screening (HTS): The fluorescence-based binding assay can be adapted to a microplate format for HTS of compound libraries to identify inhibitors of nucleotide-binding proteins.
-
Fragment-Based Screening: To identify small molecule fragments that bind to the nucleotide-binding site.
-
Mechanism of Action Studies: To determine if a compound inhibits protein function by competing with nucleotide binding.
-
Characterizing Purinergic Receptor Ligands: To screen for and characterize novel agonists and antagonists of P2 receptors.
Logical Relationship Diagram: Drug Discovery Cascade
Conclusion
While direct experimental data on this compound is limited, its structural characteristics strongly suggest its utility as a fluorescent probe for studying nucleotide-binding proteins, particularly within the purinergic receptor family. By leveraging the principles established for the well-studied analog TNP-ATP, researchers can employ 2-Chloro TNP-ITP in fluorescence-based binding assays to investigate protein-ligand interactions and to screen for novel modulators of these important drug targets. Further characterization of its specific binding properties and pharmacological profile is warranted to fully establish its role as a tool in purinergic signaling research.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling aptamers created using fluorescent nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro TNP-ITP Tetrasodium: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro TNP-ITP tetrasodium (B8768297), a specialized derivative of inosine (B1671953) triphosphate (ITP). Due to the limited direct research on this specific compound, this document synthesizes information from closely related analogs, namely TNP-nucleotides and 2-chloro-purine derivatives, to offer a comprehensive technical profile. This guide covers the inferred chemical structure, potential applications, and hypothetical experimental protocols.
Core Compound Profile
2-Chloro TNP-ITP (2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate) tetrasodium is an analogue of Inosine-5'-triphosphate trisodium (B8492382) salt.[1] The key structural features are the inosine triphosphate backbone, a chloro- modification at the 2-position of the purine (B94841) ring, and a trinitrophenyl (TNP) group attached to the ribose moiety. The TNP group renders the molecule fluorescent, making it a valuable tool for studying nucleotide-binding proteins.
Inferred Chemical Structure
Table 1: Inferred Physicochemical Properties of 2-Chloro TNP-ITP Tetrasodium
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₆H₁₁ClN₇O₁₉P₃·4Na | Based on the structures of TNP-ATP and 2-chloroinosine (B17576). |
| Appearance | Likely a colored (yellowish) solid | The TNP group is a chromophore. |
| Solubility | Expected to be soluble in water | Due to the triphosphate and tetrasodium salt form. |
| Fluorescence | Expected to be fluorescent | The TNP moiety is a known fluorophore.[2] |
| Excitation Max. | ~410-470 nm (estimated) | Based on TNP-ATP and TNP-GTP.[2][3] |
| Emission Max. | ~540-560 nm (estimated) | Based on TNP-ATP and TNP-GTP.[2][3] |
Potential Applications in Research
Based on the known applications of similar fluorescent nucleotide analogs like TNP-ATP and TNP-GTP, this compound is anticipated to be a valuable tool in several research areas:
-
Enzyme Kinetics and Inhibition: As a structural analog of ITP, it can be used to study the kinetics and as a potential inhibitor of ITP-utilizing enzymes. For instance, TNP-GTP is a known inhibitor of glutamate (B1630785) dehydrogenase.[3] The 2-chloro modification may alter its binding affinity and specificity. Human IMP dehydrogenase has been shown to catalyze the dehalogenation of 2-chloroinosine 5'-monophosphate.[4]
-
Nucleotide Binding Site Characterization: The fluorescent properties of the TNP group allow for real-time monitoring of its binding to proteins. Changes in fluorescence intensity and emission wavelength upon binding can provide insights into the local environment of the nucleotide-binding pocket.[2]
-
High-Throughput Screening: Its fluorescent nature makes it suitable for developing high-throughput screening assays to identify compounds that modulate the activity of ITP-dependent proteins.
Hypothetical Experimental Protocols
The following are detailed, hypothetical experimental protocols for the use of this compound, based on established methods for other TNP-nucleotide analogs.
Protocol 1: Characterization of Protein-Ligand Interaction by Fluorescence Titration
This protocol describes how to determine the binding affinity (dissociation constant, Kd) of 2-Chloro TNP-ITP to a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
This compound stock solution (e.g., 1 mM in water)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a solution of the target protein at a known concentration (e.g., 1 µM) in the assay buffer.
-
Set the fluorometer to the estimated excitation and emission wavelengths for 2-Chloro TNP-ITP (e.g., Ex: 470 nm, Em: 550 nm).
-
Record the baseline fluorescence of the protein solution.
-
Add small aliquots of the 2-Chloro TNP-ITP stock solution to the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition until no significant change is observed (saturation).
-
Correct the fluorescence readings for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence as a function of the 2-Chloro TNP-ITP concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the Kd.
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of 2-Chloro TNP-ITP on an ITP-metabolizing enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme (e.g., ITP)
-
This compound
-
Assay buffer
-
Detection reagent for the product of the enzymatic reaction
-
Plate reader
Procedure:
-
Prepare a series of dilutions of 2-Chloro TNP-ITP in the assay buffer.
-
In a microplate, add the enzyme and the different concentrations of 2-Chloro TNP-ITP.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal on a plate reader.
-
Plot the enzyme activity as a function of the 2-Chloro TNP-ITP concentration and calculate the IC50 value.
Potential Signaling Pathway Interactions
While there is no direct evidence of 2-Chloro TNP-ITP's involvement in specific signaling pathways, its parent molecule, ITP, is a product of purine metabolism and can be hydrolyzed by inosine triphosphate pyrophosphatase (ITPase) to prevent its incorporation into RNA and DNA.[5] Deficiencies in ITPase can lead to the accumulation of ITP. Given that some purine analogs are used in therapeutic contexts, it is conceivable that 2-Chloro TNP-ITP could interact with pathways involved in purine metabolism and nucleotide signaling.
It is important to note the coincidental acronym "ITP" also stands for Immune Thrombocytopenia, an autoimmune disorder.[6][7] Research into this condition has identified several associated signaling pathways, including the PI3K/Akt signaling pathway, Toll-like receptor signaling, and the Wnt signaling pathway.[8][9][10] However, there is currently no established link between the chemical inosine triphosphate (ITP) and the pathophysiology of Immune Thrombocytopenia (ITP).
Conclusion
This compound represents a potentially powerful research tool for investigating the structure and function of ITP-binding proteins. While direct experimental data for this specific compound is scarce, its properties and applications can be reasonably inferred from well-studied analogs. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in utilizing this and similar fluorescent nucleotide analogs in their studies. Further empirical investigation is necessary to fully elucidate the specific characteristics and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T cell-mediated autoimmunity in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune Thrombocytopenia (ITP) Workup: Laboratory Studies, Approach Considerations, Imaging Studies [emedicine.medscape.com]
- 8. Gene mutations in the PI3K/Akt signaling pathway were related to immune thrombocytopenia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expression profile of toll-like receptor signaling molecules in CD19(+) B cells from patients with primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic variants in canonical Wnt signaling pathway associated with pediatric immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro TNP-ITP Tetrasodium and its Analogs as P2X Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and extensive research data on "2-Chloro TNP-ITP tetrasodium" is limited. This guide provides a detailed overview of the mechanism of action based on its close and well-studied analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP). 2-Chloro TNP-ITP tetrasodium (B8768297) is identified as an analog of Inosine-5'-triphosphate[1], and like TNP-ATP, is presumed to act as a potent antagonist of purinergic P2X receptors.
Introduction to Purinergic Signaling and P2X Receptors
Extracellular nucleotides such as adenosine triphosphate (ATP) act as crucial signaling molecules by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[2] P2X receptors are trimeric, non-selective cation channels that open in response to extracellular ATP, mediating excitatory postsynaptic responses and playing a vital role in diverse physiological processes including neurotransmission, inflammation, and pain sensation.[2][3]
There are seven mammalian P2X subunits (P2X1-P2X7) that can form either homomeric or heteromeric receptor channels.[3] Due to their involvement in various pathological states, particularly chronic pain and inflammation, P2X receptors have emerged as significant therapeutic targets.[4][5] The development of potent and selective antagonists is a key focus of drug discovery efforts in this area.[5][6]
Core Mechanism of Action: Competitive Antagonism
TNP-ATP is a widely recognized non-selective but highly potent competitive antagonist of P2X receptors, exhibiting particular potency at P2X1 and P2X3 subtypes.[6][7] It is presumed that this compound shares this mechanism.
Competitive Inhibition: TNP-ATP directly competes with the endogenous agonist, ATP, for binding to the orthosteric binding site on the P2X receptor extracellular domain.[7][8] Structural studies of the human P2X3 receptor in complex with TNP-ATP have provided molecular insights into this interaction.[7] The binding of TNP-ATP prevents the ATP-induced conformational change required for channel gating, thereby inhibiting ion influx (Na⁺, K⁺, and Ca²⁺) and subsequent cellular depolarization.
The key structural features of TNP-ATP contributing to its antagonist activity include:
-
ATP Scaffold: The adenosine triphosphate portion of the molecule allows it to fit into the ATP binding pocket.
-
Trinitrophenyl (TNP) Moiety: This bulky, lipophilic group is crucial for its antagonistic properties. It binds in a deep hydrophobic cleft between two receptor subunits, a position not occupied by the agonist ATP.[7] This interaction stabilizes the receptor in a closed or non-conducting state.[3]
The inhibition by TNP-ATP is characterized by a rapid onset and is reversible.[8] However, it exhibits slow off-kinetics, meaning it dissociates from the receptor slowly, which can prolong the duration of the blockade.[8]
Signaling Pathway Inhibition: By blocking P2X receptors, TNP-ATP and its analogs prevent the initiation of downstream signaling cascades. P2X receptors, particularly the P2X3 and P2X7 subtypes, are densely expressed on nociceptive sensory neurons and immune cells.[4][9] ATP released during tissue injury or inflammation activates these receptors, leading to pain signal transmission and the release of pro-inflammatory cytokines.[4][10] Antagonists like TNP-ATP effectively block these pathological processes.
Quantitative Data on P2X Receptor Antagonism
The potency of P2X antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or by the pA₂ value from Schild analysis, which indicates the affinity of a competitive antagonist.
Table 1: Potency of TNP-ATP and other P2X Antagonists at Various Receptor Subtypes
| Compound | Receptor Subtype | Species | Potency (IC₅₀ or pA₂) | Reference |
|---|---|---|---|---|
| TNP-ATP | P2X3 | - | IC₅₀ = 10 nM | [9] |
| TNP-ATP | P2X2/3 | rat/human | IC₅₀ = 3-6 nM | [8] |
| TNP-ATP | P2X2/3 | - | pA₂ = 8.2 - 8.7 | [8] |
| TNP-ATP | P2X1 | - | High Potency | [6][9] |
| Suramin | Non-selective P2X | mouse | ED₅₀ = 34.5 µmol/kg | [9] |
| PPADS | Non-selective P2X | mouse | ED₅₀ = 70 µmol/kg | [9] |
| A-317491 | P2X3, P2X2/3 | - | Nanomolar affinity |[6] |
Experimental Protocols for Characterization
The antagonistic activity of compounds like this compound is primarily characterized using in vitro electrophysiological and calcium imaging techniques.
Protocol 1: Electrophysiological Recording using Two-Electrode Voltage Clamp (TEVC)
This protocol is suitable for characterizing antagonist activity on recombinant P2X receptors expressed in Xenopus oocytes.
I. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Inject oocytes with cRNA encoding the desired P2X receptor subunit(s) (e.g., P2X3).
-
Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
II. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline by applying a sub-maximal concentration of ATP (e.g., 10 µM) to elicit an inward current. Wash out the ATP until the current returns to baseline.
-
To determine antagonist potency, pre-incubate the oocyte with varying concentrations of the antagonist (e.g., 2-Chloro TNP-ITP) for 2-5 minutes.
-
While still in the presence of the antagonist, co-apply the same sub-maximal concentration of ATP.
-
Record the peak inward current and calculate the percentage of inhibition relative to the control ATP response.
-
Generate a concentration-response curve and calculate the IC₅₀ value for the antagonist.
III. Data Analysis:
-
For competitive antagonism, perform a Schild analysis by measuring the dose-ratio (the fold increase in agonist concentration required to produce the same response in the presence of the antagonist) at different antagonist concentrations.
-
Plot the log(dose-ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA₂ value.
Therapeutic Potential and Future Directions
The selective expression of P2X3-containing receptors on nociceptive afferent neurons makes them a prime target for developing novel analgesics for inflammatory, visceral, and neuropathic pain.[4][9] Antagonists that block these receptors, such as TNP-ATP and its derivatives, have shown efficacy in preclinical pain models.[9] Furthermore, P2X antagonism is being explored for other conditions like chronic cough and airways hyperreactivity.[4]
The development of orally bioavailable and subtype-selective P2X antagonists remains a significant goal in drug development.[6] While compounds like TNP-ATP are valuable research tools, their poor metabolic stability limits their preclinical utility.[6] Future research will focus on designing novel antagonists, potentially including derivatives like this compound, with improved pharmacokinetic properties and selectivity profiles to translate the therapeutic promise of P2X receptor antagonism into clinical success.[5]
References
- 1. targetmol.cn [targetmol.cn]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X receptor antagonists and their potential as therapeutics: a patent review (2010-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Spectral Characterization of Purine Nucleotide Analogs: A Case Study Approach for 2-Chloro TNP-ITP Tetrasodium
Disclaimer: Publicly available, specific spectral data for 2-Chloro TNP-ITP tetrasodium (B8768297) is limited. This guide, therefore, provides a generalized framework and expected characteristics based on the analysis of similar purine (B94841) nucleotide analogs. The experimental protocols and data tables are illustrative and serve as a template for researchers in the field of drug development.
Introduction
2-Chloro TNP-ITP tetrasodium is an analog of Inosine-5'-triphosphate (ITP).[1] As such, it is of significant interest to researchers studying purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes. The introduction of a 2-chloro substitution and a trinitrophenyl (TNP) group is expected to modulate its binding affinity, selectivity, and spectral properties compared to the endogenous ligand. This guide outlines the fundamental spectral characterization techniques essential for elucidating the physicochemical properties of novel purine nucleotide analogs like this compound.
Expected Spectral Characteristics
The spectral properties of this compound are primarily determined by its constituent chromophores and fluorophores, namely the chlorinated purine ring and the TNP group.
-
UV-Visible (UV-Vis) Absorbance: The presence of aromatic systems in the purine base and the TNP group will result in characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The purine ring itself typically absorbs in the UV region (around 250-280 nm). The highly conjugated TNP group is expected to exhibit strong absorbance at longer wavelengths, likely in the visible range, which would render the compound colored. Changes in the absorption spectrum upon binding to a target protein can provide insights into the binding mechanism and affinity.
-
Fluorescence Spectroscopy: While the fluorescence characteristics of this compound are not documented, the TNP moiety can act as a fluorescence quencher or, in some contexts, a fluorescent probe. The fluorescence properties will be highly dependent on the molecular environment. For instance, a change in fluorescence intensity or a shift in the emission wavelength upon binding to a receptor could be utilized in binding assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules.
-
¹H NMR: Would provide information on the number and connectivity of protons in the molecule, including those on the ribose sugar, the purine ring, and the TNP group.
-
³¹P NMR: Would be crucial for analyzing the triphosphate chain, with distinct signals for the α, β, and γ phosphates.
-
¹³C NMR: Would complement the ¹H NMR data by providing information about the carbon skeleton.
-
Illustrative Spectral Data
The following table summarizes the expected spectral characteristics for a compound like this compound. Note: This is a generalized representation and actual values must be determined experimentally.
| Parameter | Expected Value | Significance |
| UV-Vis Absorbance Maximum (λmax) | ~260 nm (Purine)~340-420 nm (TNP) | Corresponds to electronic transitions within the chromophores. The TNP absorption is useful for concentration determination. |
| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the molecule absorbs light at a specific wavelength. |
| Fluorescence Emission Maximum (λem) | To be determined | The wavelength of maximum fluorescence intensity, if the molecule is fluorescent. |
| Quantum Yield (Φ) | To be determined | The efficiency of the fluorescence process. |
| ¹H NMR Chemical Shifts (δ) | To be determined | Provides a detailed map of the proton environment in the molecule. |
| ³¹P NMR Chemical Shifts (δ) | To be determined | Confirms the integrity and conformation of the triphosphate chain. |
Methodologies for Spectral Analysis
Detailed and reproducible experimental protocols are critical for obtaining high-quality spectral data.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The buffer should be chosen based on the experimental requirements and should not have significant absorbance in the wavelength range of interest.
-
Determine the concentration of the stock solution accurately, for example, by weight.
-
Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 200 to 700 nm.
-
Use the buffer solution as a blank.
-
For determining the molar extinction coefficient, measure the absorbance of the dilutions at the λmax and plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound in the chosen buffer to avoid inner filter effects. The absorbance at the excitation wavelength should typically be less than 0.1.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
First, measure the absorbance spectrum to determine the optimal excitation wavelength (usually the λmax).
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the quantum yield, a fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.
-
-
Sample Preparation:
-
Dissolve a sufficient amount of the compound (typically 1-10 mg) in a deuterated solvent (e.g., D₂O).
-
The choice of solvent is critical to avoid large solvent signals that can obscure the analyte signals.
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquire ¹H, ³¹P, and ¹³C NMR spectra.
-
The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TSP for ¹H in D₂O).
-
Conceptual Signaling Pathway
Purine nucleotide analogs often target purinergic receptors. The following diagram illustrates a hypothetical signaling pathway involving the antagonism of a P2Y receptor, a common target for nucleotide derivatives.
Caption: Hypothetical antagonism of a P2Y receptor signaling pathway by 2-Chloro TNP-ITP.
Conclusion
References
An In-depth Technical Guide to 2-Chloro TNP-ITP Tetrasodium as a Fluorescent Nucleotide Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro TNP-ITP tetrasodium (B8768297), a fluorescent analog of inosine (B1671953) triphosphate (ITP). While specific data for this particular compound is limited, this guide extrapolates from the well-characterized family of trinitrophenyl (TNP) nucleotide analogs, such as TNP-ATP, to provide a detailed understanding of its probable properties and applications. This document covers the fundamental principles of TNP-based fluorescence, detailed experimental protocols for its use in biochemical and cellular assays, and potential applications in studying nucleotide-binding proteins. The guide also discusses the potential implications of the 2-chloro modification on the inosine ring.
Introduction to Fluorescent Nucleotide Analogs
Fluorescent nucleotide analogs are indispensable tools in molecular biology, biochemistry, and drug discovery. They are synthetic molecules that mimic the structure of natural nucleotides but possess a covalently attached fluorophore. These analogs allow for the real-time, sensitive detection of nucleotide-protein interactions, enzymatic activity, and the localization of nucleotides within cells. Among the various classes of fluorescent nucleotide analogs, those derivatized with the 2,4,6-trinitrophenyl (TNP) group are particularly valuable due to the environment-sensitive fluorescence of the TNP moiety.
Physicochemical Properties of TNP-Nucleotide Analogs
The core of a TNP-nucleotide analog is the trinitrophenyl group attached to the ribose moiety of the nucleotide. This attachment allows the nucleotide to retain its biological activity to a large extent, enabling it to interact with nucleotide-binding proteins.
Spectral Properties:
The fluorescence of TNP-nucleotides is highly dependent on the polarity of their microenvironment. In aqueous solutions, they are typically weakly fluorescent. However, upon binding to the often hydrophobic nucleotide-binding pocket of a protein, a significant enhancement in fluorescence quantum yield and a blue shift in the emission maximum are observed. This property is the foundation of their use as probes for binding events.
| Property | Value (in aqueous solution) | Value (bound to a protein) |
| Excitation Maximum (λex) | ~408 nm and ~470 nm | Varies, typically around 410 nm |
| Emission Maximum (λem) | ~550-560 nm | Blue-shifted (e.g., ~530-540 nm) |
| Quantum Yield | Low | Significantly increased |
| Extinction Coefficient (ε) | ~18,500 M⁻¹cm⁻¹ at 470 nm | Varies |
Note: The exact spectral properties of 2-Chloro TNP-ITP tetrasodium may vary and require experimental determination.
The Role of the 2-Chloro Modification
The presence of a chlorine atom at the 2-position of the inosine base in 2-Chloro TNP-ITP is a key structural feature. Halogenation of purine (B94841) nucleosides is a common strategy in medicinal chemistry and chemical biology. The introduction of a halogen at the C2 position of a purine can have several effects:
-
Resistance to Deamination: It can inhibit the action of enzymes like adenosine (B11128) deaminase, increasing the biological half-life of the analog.[1]
-
Altered Binding Affinity and Specificity: The electronegativity and size of the chlorine atom can alter the hydrogen bonding patterns and steric interactions within a protein's binding pocket, potentially leading to changes in binding affinity (Kd) and selectivity for different nucleotide-binding proteins.
-
Modified Electronic Properties: The chloro group can influence the electronic distribution of the purine ring system, which might subtly affect the fluorescent properties of the attached TNP fluorophore.
Experimental Protocols
The primary application of 2-Chloro TNP-ITP is in fluorescence-based assays to study the interactions between ITP (or other nucleotides) and their target proteins, such as GTPases, kinases, and ion channels.
Determination of Binding Affinity (Kd) by Fluorescence Titration
This experiment measures the dissociation constant (Kd) of the fluorescent analog for a target protein.
Materials:
-
This compound stock solution (concentration determined by UV-Vis spectroscopy)
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl or HEPES with MgCl2)
-
Fluorometer
-
Cuvette or microplate
Protocol:
-
Set the fluorometer to the excitation and emission wavelengths appropriate for the TNP fluorophore (e.g., λex = 410 nm, λem = 540 nm).
-
To a cuvette containing a fixed concentration of the protein of interest (e.g., 1 µM) in buffer, make successive additions of the 2-Chloro TNP-ITP stock solution.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
Correct the raw fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the 2-Chloro TNP-ITP concentration.
-
Fit the resulting saturation curve to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.
Competitive Binding Assay for Unlabeled Ligands
This assay is used to determine the binding affinity (Ki) of a non-fluorescent ligand (e.g., natural ITP) that competes with 2-Chloro TNP-ITP for the same binding site.
Materials:
-
Same as in 4.1, plus the unlabeled competitor ligand (e.g., ITP).
Protocol:
-
Prepare a solution containing the protein of interest and a concentration of 2-Chloro TNP-ITP that gives a significant fluorescence signal (typically at or near its Kd).
-
Make successive additions of the unlabeled competitor ligand.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity. A decrease in fluorescence indicates displacement of the fluorescent analog.
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.
Applications in Research and Drug Development
This compound can be a versatile tool for studying a variety of biological systems.
Characterization of Nucleotide-Binding Proteins
-
Enzyme Kinetics: It can be used as a substrate or inhibitor to study the kinetics of enzymes that utilize ITP or GTP.
-
GTPase Activity: As an ITP analog, it can be used to probe the nucleotide-binding and hydrolysis cycles of GTP-binding proteins.
-
Purinergic Receptors: TNP-nucleotide analogs are known to be potent antagonists of P2X receptors, a family of ligand-gated ion channels.[2][3][4][5] 2-Chloro TNP-ITP could be used to investigate the pharmacology of these and other purinergic receptors.
High-Throughput Screening (HTS) for Drug Discovery
The fluorescence-based assays described above are amenable to high-throughput screening formats to identify small molecule inhibitors or activators of nucleotide-binding proteins. A decrease in fluorescence in a competitive binding assay can indicate a compound that binds to the nucleotide-binding site.
Conclusion
This compound represents a potentially powerful tool for the study of nucleotide-binding proteins. Based on the well-established principles of TNP-nucleotide analogs, it is expected to be a highly sensitive probe for monitoring binding events through changes in its fluorescence. The 2-chloro modification may confer advantageous properties such as increased metabolic stability and altered binding characteristics. Researchers and drug development professionals can leverage the experimental frameworks outlined in this guide to characterize novel protein-ligand interactions and to screen for new therapeutic agents. It is, however, crucial to empirically determine the specific spectral and binding properties of this analog for accurate data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Kinase Binding Affinity of 2-Chloro TNP-ITP
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated kinase binding properties of 2-Chloro TNP-ITP (2-Chloro-Trinitrophenyl-Inosine 5'-triphosphate), a derivative of inosine (B1671953) triphosphate. While direct quantitative binding data for this specific compound is not currently available in the public domain, this document outlines the established methodologies for determining such affinities. Furthermore, it discusses the broader context of 2-chloro purine (B94841) analogs as kinase inhibitors, offering insights into the potential mechanisms and significance of 2-Chloro TNP-ITP as a subject of research in kinase-targeted drug discovery. This guide serves as a foundational resource for researchers investigating the interaction of novel purine analogs with the human kinome.
Introduction to 2-Chloro TNP-ITP and Kinase Inhibition
2-Chloro TNP-ITP, chemically identified as 2-Chloro-Trinitrophenyl-Inosine 5'-triphosphate, is an analog of the endogenous nucleotide inosine triphosphate. The presence of a 2-chloro substitution on the purine ring is a common feature in a number of known kinase inhibitors, suggesting that this compound may also exhibit affinity for one or more protein kinases.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2]
Kinase inhibitors are broadly classified based on their mechanism of action, with the most common being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain.[3][4] Given its structural similarity to ITP, a nucleotide triphosphate, 2-Chloro TNP-ITP is hypothesized to act as an ATP-competitive inhibitor. The trinitrophenyl (TNP) group, a known chromophore, suggests that this compound may also have fluorescent properties, making it potentially useful as a probe in kinase binding assays.[5][6][7]
Quantitative Data on Kinase Binding Affinity
As of the date of this publication, specific quantitative data (e.g., Kd, IC50, or Ki values) for the binding of 2-Chloro TNP-ITP to any specific kinase has not been reported in peer-reviewed literature. However, for illustrative purposes, the following table structure is provided as a template for how such data, once generated, should be presented for clarity and comparative analysis.
Table 1: Illustrative Kinase Binding Affinity Profile for a Hypothetical 2-Chloro Purine Analog
| Kinase Target | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference |
| CDK2 | TR-FRET | 150 | 220 | 145 | Fictional Study et al., 2025 |
| SRC | Radiometric | 85 | 110 | 80 | Fictional Study et al., 2025 |
| ABL1 | Microscale Thermophoresis | 120 | 180 | 115 | Fictional Study et al., 2025 |
| p38α | Isothermal Titration Calorimetry | 200 | 250 | 190 | Fictional Study et al., 2025 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols for Determining Kinase Binding Affinity
A variety of robust experimental techniques are available to determine the binding affinity of a compound to a protein kinase. The choice of assay depends on factors such as the required throughput, the nature of the inhibitor, and the specific information desired (e.g., equilibrium binding, kinetics, or thermodynamics). Below are detailed protocols for commonly employed methods.
TR-FRET is a sensitive and high-throughput method for quantifying binding interactions in solution.
-
Principle: This assay measures the FRET between a terbium- or europium-labeled anti-tag antibody bound to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase active site. An unlabeled inhibitor, such as 2-Chloro TNP-ITP, will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Materials:
-
Purified, tagged (e.g., His-tagged, GST-tagged) kinase of interest.
-
Lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST).
-
Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647-labeled tracer).
-
Compound to be tested (e.g., 2-Chloro TNP-ITP) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a solution of kinase and anti-tag antibody in assay buffer.
-
Prepare a solution of the fluorescent tracer in assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This is a traditional and highly sensitive method to measure kinase activity and inhibition.
-
Principle: This assay directly measures the transfer of a radiolabeled phosphate (B84403) group from 33P-ATP to a kinase substrate (a protein or peptide). An inhibitor will reduce the rate of this phosphorylation reaction.
-
Materials:
-
Active, purified kinase.
-
Kinase-specific substrate peptide or protein.
-
[γ-33P]ATP.
-
Non-radiolabeled ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Test compound (2-Chloro TNP-ITP) in DMSO.
-
Phosphocellulose filter plates.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the plate and add a scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration to determine the IC50.
-
MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in the hydration shell, charge, and size of the molecules upon binding.
-
Principle: The thermophoretic movement of a fluorescently labeled kinase changes upon binding to an inhibitor. By titrating a constant concentration of the labeled kinase with varying concentrations of the unlabeled inhibitor, a binding curve can be generated to determine the dissociation constant (Kd).
-
Materials:
-
Purified kinase, fluorescently labeled (e.g., via NHS-ester coupling to a fluorescent dye).
-
Test compound (2-Chloro TNP-ITP).
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument and capillaries.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled kinase.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the kinase in each capillary using the MST instrument.
-
Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a binding model to determine the Kd.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize a generic experimental workflow for kinase inhibitor screening and a hypothetical signaling pathway that could be targeted by a compound like 2-Chloro TNP-ITP.
Caption: A generalized workflow for screening kinase inhibitors.
Caption: A hypothetical signaling pathway inhibited by 2-Chloro TNP-ITP.
Conclusion
While direct experimental evidence for the kinase binding affinity of 2-Chloro TNP-ITP is yet to be established, its structural characteristics as a 2-chloro purine analog suggest it is a plausible candidate for kinase inhibition. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to embark on the characterization of this and other novel kinase inhibitors. The methodologies described herein represent the current standards in the field for obtaining reliable and reproducible binding affinity data. Future studies are warranted to elucidate the specific kinase targets of 2-Chloro TNP-ITP and to explore its potential as a research tool or therapeutic agent.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and History of TNP Nucleotide Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the discovery, history, physicochemical properties, and key applications of 2',3'-O-(2,4,6-trinitrophenyl) nucleotide analogs, such as TNP-ATP and TNP-ADP. It is designed to serve as a comprehensive resource, detailing experimental methodologies and summarizing critical quantitative data to facilitate further research and application.
Discovery and Historical Development
The journey of TNP nucleotide analogs began with the synthesis of the TNP (2,4,6-trinitrophenol) fluorophore in 1964 by Azegami and Iwai.[1] This fluorescent compound is derived from picric acid.[1] The first fluorescent ribose-modified ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), was introduced in 1973 by Hiratsuka and Uchida.[2] Their initial goal was to investigate the ATP binding site of myosin ATPase, a motor protein.[2] The structure of TNP-ATP was later confirmed in 1975 by Hiratsuka using infrared spectral analysis and NMR.[1]
The success of TNP-ATP as a spectroscopic probe for myosin quickly led to its widespread adoption for studying a variety of other ATP-interacting proteins, including protein kinases, ATPases, and other nucleotide-binding proteins.[2] For over five decades, TNP-ATP has been an invaluable tool for detecting ATP binding interactions and measuring key parameters like dissociation constants (Kd) and inhibitor dissociation constants (Ki).[1][3] Its applications have expanded beyond simple binding studies to include fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and notably, as a potent antagonist for specific receptor families.[1][2]
Core Principles and Physicochemical Properties
The utility of TNP nucleotide analogs stems from the environmentally sensitive fluorescence of the TNP group, which is attached to the ribose sugar of the nucleotide.[1] This placement is crucial as it leaves the triphosphate chain, critical for biological activity, unmodified.[1]
Fluorescence Mechanism: In an aqueous solution, TNP-ATP exhibits weak fluorescence.[2] However, when it binds to a hydrophobic pocket within a protein, such as an ATP-binding site, its fluorescence quantum yield increases significantly (often 3 to 7-fold), and the emission maximum undergoes a "blue shift" to a shorter wavelength.[1][4][5] This phenomenon occurs because the less polar environment of the binding pocket alters the excited state of the TNP moiety.[1][6]
Spectral Properties:
-
Excitation: TNP-ATP has two absorption maxima at 408 nm and 470 nm in aqueous solution.[1] Fluorescence experiments typically use an excitation wavelength (λex) of around 408-410 nm.[1][4][7] This is advantageous as it is far from the absorption range of proteins or unmodified nucleotides.[2]
-
Emission: In a neutral aqueous environment, TNP-ATP has a single fluorescence emission maximum (λem) at approximately 561 nm.[1][2][8] Upon binding to a protein, this peak can shift to as low as 533 nm, for example in N,N-dimethylformamide.[2]
These distinct spectral changes upon binding make TNP-ATP a powerful probe for monitoring protein-ligand interactions in real-time.[1]
Key Applications
Probing Nucleotide-Binding Sites
The primary application of TNP-ATP is as a fluorescent analog to study how proteins interact with ATP.[1] By titrating a protein solution with TNP-ATP and measuring the corresponding increase in fluorescence, researchers can generate a saturation curve to determine the binding affinity (Kd) and the number of binding sites.[2] Furthermore, it can be used in competition assays where a non-fluorescent ligand, such as ATP itself, is added to displace the bound TNP-ATP, causing a decrease in fluorescence.[2][4] This allows for the determination of the binding affinity of the unlabeled ligand.[4]
Antagonism of Purinergic Receptors
TNP-ATP has been identified as a potent and selective antagonist for certain subtypes of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[9][10][11] It is particularly potent at P2X1, P2X3, and heteromeric P2X2/3 receptors, often exhibiting nanomolar affinity.[9][10][12] In contrast, it is about a thousand times less effective at inhibiting P2X2 and P2X4 receptors.[10][13] This selectivity allows TNP-ATP to be used as a pharmacological tool to discriminate between different P2X receptor subtypes in various tissues.[9] Structural studies have revealed that the bulky trinitrophenyl group binds in a deep hydrophobic cleft between receptor subunits, which is thought to prevent the conformational change (jaw closure) required for channel activation.[10][14] While potent, the utility of TNP-ATP as a functional antagonist can be limited by its rapid metabolism.[10]
Quantitative Data Summary
The following tables summarize key binding and inhibition data for TNP nucleotide analogs across various proteins and receptors.
Table 1: Dissociation Constants (Kd) of TNP-Nucleotides for Various Proteins
| Protein/Enzyme | Ligand | Dissociation Constant (Kd) | Notes |
|---|---|---|---|
| CheA (Histidine Kinase) | TNP-ATP | < 0.01 µM | A bacterial protein histidine kinase.[1] |
| V-type ATPase | TNP-ATP | 0.16 µM | Binds TNP-ATP with strong affinity.[1] |
| Insulin-Degrading Enzyme (IDE) | TNP-ATP | 1.15 µM | Binds to an allosteric anion binding site.[15] |
| CASK (CaM-kinase domain) | TNP-ATP | 0.563 mM | Exhibits markedly weaker affinity compared to other kinases.[6] |
| Na+, K+-ATPase (H4-H5 loop) | TNP-ATP | 6.2 ± 0.7 mM (for ATP via competition) | Kd for TNP-ATP itself is lower, indicating higher affinity.[5] |
Table 2: Inhibitory Potency (IC50/Ki) of TNP-ATP at P2X Receptors
| Receptor Subtype | Species | Potency (IC50) | Notes |
|---|---|---|---|
| P2X1 | Human/Rat | ~1 nM | Potent competitive antagonist.[10] |
| P2X3 | Human/Rat | ~1-3 nM | Potent competitive antagonist.[10][12][13] |
| P2X2/3 (heteromer) | Rat/Human | 3 - 6 nM | Inhibition is rapid in onset and reversible.[9] |
| P2X2 | Rat | ~3 µM (2800 ± 300 nM) | Approximately 1000-fold less potent than at P2X3.[13] |
| P2X4 | Rat | > 1 µM | Low affinity.[10] |
| P2X7 | Human/Rat | Low affinity (µM range) | Significantly less potent than at other subtypes.[10][11] |
Experimental Methodologies
General Synthesis Principle
The synthesis of TNP-ATP involves the chemical modification of the 2' and 3' hydroxyl groups on the ribose moiety of the ATP molecule. The fluorescent TNP group is conjugated to the ribose sugar, creating 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate.[1][2] While detailed protocols often rely on proprietary methods or reference earlier works, the general approach involves reacting ATP with a derivative of picric acid (2,4,6-trinitrophenol) under specific conditions to achieve the desired modification.[1] Enzymatic synthesis methods are also increasingly used for producing various nucleotide analogs due to their high regio- and stereoselectivity.[16]
Protocol for Fluorescence Binding Assay (Titration)
This protocol is adapted from standard cuvette-based and microplate-based assays to determine the dissociation constant (Kd) of TNP-ATP for a target protein.[4][5][7]
-
Preparation:
-
Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2).[7]
-
Prepare a stock solution of the purified protein of interest at a known concentration (e.g., 1-4 µM).[4]
-
Prepare a stock solution of TNP-ATP (e.g., 0.5-1 mM) and determine its precise concentration spectrophotometrically. Protect the solution from light.[17]
-
-
Instrumentation Setup:
-
Set up a spectrofluorometer.
-
Set the excitation wavelength to ~409-410 nm and the emission scan range from 500 nm to 600 nm.[4][7] For fixed-point measurements, set the emission wavelength to the expected peak of the bound state (e.g., 540 nm).[4][7]
-
Set appropriate slit widths (e.g., 5 nm for excitation, 10-20 nm for emission).[7]
-
-
Measurement:
-
To a cuvette, add 2 mL of the buffer.
-
Add a fixed concentration of the protein (e.g., final concentration of 1 µM).
-
Begin titrating with small aliquots of the TNP-ATP stock solution, allowing the system to equilibrate after each addition (typically instantaneous).[4]
-
Record the fluorescence intensity after each addition.
-
Correct the measured fluorescence for dilution and for the fluorescence of TNP-ATP in buffer alone (inner filter effect), especially at higher concentrations.[2]
-
-
Data Analysis:
-
Plot the corrected fluorescence intensity against the concentration of TNP-ATP.
-
Fit the resulting saturation curve to a suitable binding equation, such as the Hill equation or a one-site binding model, to calculate the dissociation constant (Kd).[7]
-
Protocol for Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a non-fluorescent competitor (e.g., ATP) by measuring its ability to displace TNP-ATP.[4][5]
-
Preparation:
-
Prepare buffer, protein, and TNP-ATP solutions as described above.
-
Prepare a stock solution of the non-fluorescent competitor (e.g., ATP).
-
-
Measurement:
-
Add the buffer, protein (e.g., 1 µM), and a fixed concentration of TNP-ATP to the cuvette. The concentration of TNP-ATP should ideally be close to its Kd value for the protein to ensure sensitivity.
-
Measure the initial fluorescence of the protein-TNP-ATP complex.
-
Titrate this solution with increasing concentrations of the competitor (e.g., ATP).
-
Record the decrease in fluorescence intensity after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 of the competitor.
-
Calculate the inhibitor dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation or a similar model, which accounts for the concentration and Kd of the fluorescent probe (TNP-ATP).
-
Diagrams of Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to TNP nucleotide analogs.
Caption: Workflow for a TNP-ATP fluorescence titration experiment.
Caption: TNP-ATP as a competitive antagonist at a P2X receptor.
Caption: Logical relationships of TNP analog properties and applications.
Advantages and Limitations
While powerful, the use of TNP nucleotide analogs is not without potential pitfalls. Researchers must consider both the benefits and drawbacks in their experimental design.
Advantages:
-
High Sensitivity: The significant change in fluorescence provides a sensitive and continuous assay for binding events.[1]
-
Ease of Use: The method is technically less demanding than techniques like radioisotope handling or X-ray crystallography.[1]
-
Versatility: Can be used to measure affinities, screen for inhibitors, and probe receptor function.[2][4]
Limitations:
-
Altered Affinity: The TNP moiety itself can interact with the protein, often resulting in a much higher binding affinity for the TNP analog than for the natural nucleotide (ATP or ADP).[1][18] This means the measured Kd for TNP-ATP may not reflect the true Kd for ATP.[6]
-
Ambiguous Fluorescence Changes: Changes in fluorescence can sometimes be masked or mimicked by other factors, leading to potential misinterpretation of data.[1][3]
-
Binding Mode Differences: The bulky TNP group can cause the analog to bind in a different orientation compared to the parent nucleotide, with the TNP ring sometimes occupying the adenine-binding pocket.[18]
Conclusion
For over half a century, TNP nucleotide analogs have been a cornerstone in the study of nucleotide-binding proteins. From their initial use in elucidating the function of myosin to their current role as selective pharmacological tools for purinergic receptors, their impact is undeniable. By understanding their history, the principles behind their application, and their inherent limitations, researchers can continue to leverage these fluorescent probes to generate valuable insights into enzyme kinetics, drug discovery, and cellular signaling pathways.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. portlandpress.com [portlandpress.com]
- 7. TNP-ATP Binding Assay [bio-protocol.org]
- 8. TNP-ATP BIOLOG Life Science Institute [biolog.de]
- 9. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antagonist trinitrophenyl-ATP reveals co-existence of distinct P2X receptor channels in rat nodose neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
An In-depth Technical Guide on the Postulated Role of the Chloro Group in a Trinitrophenyl-Induced Model of Immune Thrombocytopenia (TNP-ITP)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "TNP-ITP" does not correspond to a standard, widely recognized experimental model in the existing scientific literature based on current search results. This guide, therefore, presents a scientifically plausible framework for understanding the potential role of a chloro group in a hypothetical experimental model of Immune Thrombocytopenia (ITP) induced by a 2,4,6-trinitrophenyl (TNP) hapten. The principles and methodologies described are based on established knowledge in immunology, medicinal chemistry, and ITP research.
Introduction to Immune Thrombocytopenia (ITP) and Hapten-Induced Models
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1][2][3] The pathogenesis of ITP involves the production of autoantibodies, primarily of the IgG type, that bind to platelet surface glycoproteins.[1][4] These opsonized platelets are then cleared from circulation by macrophages in the spleen and liver.[1][4] Additionally, T-cell mediated platelet destruction and impaired platelet production by megakaryocytes in the bone marrow contribute to the pathology.[4][5][6]
To study the mechanisms of ITP and evaluate potential therapies, researchers often utilize animal models.[7][8][9] One common approach is to induce an immune response against platelets. This can be achieved using haptens, which are small molecules that elicit an immune response when attached to a larger carrier molecule, such as a protein.[10] The 2,4,6-trinitrophenyl (TNP) group is a well-characterized hapten used in immunological studies.[11] In a hypothetical "TNP-ITP" model, a TNP-conjugated molecule could be used to trigger an anti-platelet immune response, leading to thrombocytopenia.
The Role of the Chloro Group in Modulating Molecular Interactions and Immunogenicity
The introduction of a chloro group into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity.[12] In the context of a TNP-hapten used to induce ITP, a chloro substituent could play several critical roles:
-
Electronic Effects: A chloro group is electron-withdrawing, which can alter the electron density of the aromatic ring of the TNP hapten. This can influence how the hapten interacts with amino acid residues in the binding sites of antibodies and T-cell receptors.
-
Lipophilicity: The addition of a chloro group generally increases the lipophilicity of a molecule. This can affect its distribution in the body, its ability to cross cell membranes, and its interaction with hydrophobic pockets in proteins.
-
Steric Effects: The size of the chloro atom can introduce steric hindrance, influencing the conformation of the hapten and its fit within a protein binding site.
-
Halogen Bonding: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen.[13] This can provide an additional stabilizing force in protein-ligand interactions, potentially increasing the affinity of an antibody for the hapten.[13]
These modifications can collectively impact the immunogenicity of the TNP-hapten, influencing the strength and nature of the immune response that leads to platelet destruction.
Postulated Signaling Pathways in TNP-ITP
The induction of ITP by a chloro-substituted TNP hapten would likely involve the following signaling cascade:
-
Hapten-Carrier Conjugate Formation and Processing: The chloro-TNP hapten, conjugated to a carrier protein, is introduced.
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize and process the hapten-carrier conjugate. Peptides from the carrier protein, potentially modified by the hapten, are presented on MHC class II molecules to CD4+ T helper cells.
-
B-Cell Activation: B-cells with B-cell receptors (BCRs) that recognize the chloro-TNP hapten are activated with the help of the activated T helper cells.
-
Antibody Production: Activated B-cells differentiate into plasma cells, which produce IgG antibodies specific for the chloro-TNP hapten.
-
Platelet Opsonization: If the chloro-TNP hapten or a structurally similar epitope is present on the surface of platelets (either through direct modification or cross-reactivity), the anti-TNP antibodies will bind to the platelets.
-
Platelet Clearance: The antibody-coated platelets are recognized by Fcγ receptors on macrophages, primarily in the spleen, leading to their phagocytosis and destruction.
Below is a Graphviz diagram illustrating this proposed signaling pathway.
Caption: Proposed signaling pathway for chloro-TNP-induced ITP.
Hypothetical Quantitative Data: Impact of Chloro Substitution
The presence of a chloro group could be hypothesized to enhance the immunogenicity of the TNP hapten, leading to a more severe ITP phenotype. The table below presents hypothetical data illustrating this concept.
| Parameter | Unsubstituted TNP | Chloro-substituted TNP |
| Antibody Titer (1/dilution) | 1:10,000 | 1:50,000 |
| Antibody Affinity (KD, nM) | 50 | 10 |
| Platelet Count (x109/L) at Day 7 | 150 | 50 |
| Spleen Weight (mg) | 100 | 150 |
Experimental Protocols
Protocol for Induction of a Hypothetical TNP-ITP Model
This protocol describes a general method for inducing ITP in a murine model using a hapten-carrier conjugate.
-
Preparation of Hapten-Carrier Conjugate:
-
Dissolve the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the chloro-TNP derivative (e.g., 2-chloro-4,6-dinitrophenyl-sulfonic acid) in the same buffer.
-
Mix the hapten and carrier solutions at a specific molar ratio (e.g., 100:1 hapten to carrier) and incubate for 2 hours at room temperature with gentle stirring.
-
Remove unconjugated hapten by dialysis against phosphate-buffered saline (PBS).
-
Determine the protein concentration and hapten conjugation ratio using spectrophotometry.
-
-
Immunization of Mice:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Emulsify the chloro-TNP-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Administer booster immunizations on days 14 and 21.
-
-
Monitoring of Thrombocytopenia:
-
Collect blood samples from the tail vein into an anticoagulant-containing tube at regular intervals (e.g., days 0, 7, 14, 21, 28).
-
Determine the platelet count using an automated hematology analyzer or by flow cytometry.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the TNP-ITP induction and analysis.
Caption: Experimental workflow for a hypothetical TNP-ITP model.
Logical Relationships: The Influence of the Chloro Group
The diagram below outlines the logical progression of how a chloro group can influence the outcome in a TNP-ITP model.
References
- 1. Immune Thrombocytopenia (ITP): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Immune thrombocytopenic purpura - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Pathogenesis and Therapeutic Mechanisms in Immune Thrombocytopenia (ITP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Thrombocytopenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Emerging Concepts in Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A murine model of severe immune thrombocytopenia is induced by antibody- and CD8+ T cell-mediated responses that are differentially sensitive to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine profiles in mouse models of experimental immune thrombocytopenia reveal a lack of inflammation and differences in response to intravenous immunoglobulin depending on the mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro immune response to the 2,4,6-trinitrophenyl determinant in aged C57BL/6J mice:changes in the humoral immune response to, avidity for the TNP determinant and responsiveness to LPS effect with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Cl–π interactions in protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro TNP-ITP Tetrasodium in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro TNP-ITP tetrasodium (B8768297) is a fluorescent analog of inosine (B1671953) triphosphate (ITP). While specific literature on this particular compound is limited, its structural similarity to the well-characterized 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) triphosphate (TNP-ATP) suggests analogous applications in fluorescence microscopy. This document provides detailed application notes and protocols based on the established use of TNP-nucleotide analogs as fluorescent probes for studying protein-nucleotide interactions. These compounds are valuable tools for investigating the structure, function, and regulation of nucleotide-binding proteins, which are critical targets in drug development.
The core principle behind the use of TNP-nucleotides lies in the environmentally sensitive fluorescence of the trinitrophenyl (TNP) group. In an aqueous environment, TNP-nucleotides exhibit weak fluorescence. However, upon binding to the typically more hydrophobic environment of a nucleotide-binding pocket within a protein, a significant increase in fluorescence intensity and a shift in the emission wavelength are observed.[1][2][3] This phenomenon allows for the direct monitoring of binding events in real-time.
Data Presentation
Table 1: Spectral Properties of TNP-Nucleotide Analogs
This table summarizes the typical spectral properties of TNP-nucleotides, which are expected to be comparable for 2-Chloro TNP-ITP tetrasodium.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 408 - 410 nm | [1][4] |
| Emission Wavelength (λem) in aqueous solution | ~561 nm | [1][2] |
| Emission Wavelength (λem) bound to protein | Blue-shifted (~530 - 550 nm) | [1][5] |
| Molar Extinction Coefficient at 408 nm | ~25,000 M⁻¹cm⁻¹ | |
| Quantum Yield (in water) | Low | [1] |
| Quantum Yield (bound to protein) | Significantly Increased | [1][5] |
Table 2: Typical Experimental Parameters
This table provides a starting point for designing experiments using this compound.
| Parameter | Recommended Range | Notes |
| Concentration of 2-Chloro TNP-ITP | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Protein Concentration | 0.5 - 5 µM | Should be in excess of the expected Kd for binding. |
| Buffer System | Tris-HCl, HEPES | pH should be optimized for protein stability and activity. |
| Temperature | 20 - 37 °C | Dependent on the experimental system and protein stability. |
| Incubation Time | Binding is typically rapid | Can be monitored in real-time. |
Experimental Protocols
Protocol 1: Determination of Protein-Ligand Binding using Fluorescence Spectroscopy
This protocol outlines the steps to measure the binding of this compound to a target protein.
Materials:
-
This compound stock solution (e.g., 1 mM in buffer)
-
Purified target protein of known concentration
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)
-
Fluorometer with excitation and emission monochromators
-
Cuvettes
Procedure:
-
Instrument Setup: Set the fluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[5][6]
-
Blank Measurement: Record the fluorescence spectrum of the assay buffer alone to establish the baseline.
-
Ligand Spectrum: Add 2-Chloro TNP-ITP to the cuvette to a final concentration of 5 µM and record the fluorescence spectrum.[5][6] A single fluorescence emission maximum around 561 nm is expected.[1]
-
Binding Measurement: To a fresh cuvette, add the target protein to a final concentration of 1-4 µM.[6] Add 2-Chloro TNP-ITP to a final concentration of 5 µM.[5]
-
Data Acquisition: Immediately record the fluorescence spectrum. Upon binding, an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm) should be observed.[5]
-
Data Analysis: Subtract the spectrum of the ligand alone from the spectrum of the protein-ligand mixture to obtain the net change in fluorescence upon binding. The dissociation constant (Kd) can be determined by titrating the protein with increasing concentrations of 2-Chloro TNP-ITP.
Protocol 2: In Situ Imaging of Nucleotide-Binding Sites in Fixed Cells
This protocol describes the use of this compound for visualizing nucleotide-binding proteins in a cellular context using fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound staining solution (e.g., 10 µM in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI and FITC/GFP)
Procedure:
-
Cell Preparation: Wash cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Staining: Incubate the cells with 10 µM this compound in PBS for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. The TNP fluorescence can be observed using a standard FITC/GFP filter set.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a conceptual signaling pathway involving a nucleotide-binding protein and the experimental workflow for studying its interaction with this compound.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro TNP-ITP Tetrasodium ATPase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Triphosphatases (ATPases) are a superfamily of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (B84403), a process that releases energy to drive a multitude of essential cellular functions. These functions include ion transport, muscle contraction, and signal transduction. The critical role of ATPases in cellular physiology and pathophysiology makes them attractive targets for drug discovery and development. This document provides a detailed protocol for a continuous fluorescent assay for measuring ATPase activity using 2-Chloro TNP-ITP tetrasodium (B8768297), a fluorescent analog of inosine (B1671953) triphosphate (ITP). ITP can serve as a substrate for many ATPases. The principle of this assay is based on the change in fluorescence intensity of 2-Chloro TNP-ITP upon enzymatic hydrolysis. This allows for real-time monitoring of enzyme kinetics and inhibitor screening.
Principle of the Assay
The 2-Chloro TNP-ITP tetrasodium salt is a fluorescent molecule whose emission properties are sensitive to its local environment. When bound to the active site of an ATPase, its fluorescence may be quenched or enhanced. Upon hydrolysis of the triphosphate chain by the ATPase, the resulting 2-Chloro TNP-IDP and inorganic phosphate are released from the active site. This change in the fluorophore's environment leads to a measurable change in fluorescence intensity, which is proportional to the rate of ATPase activity. This continuous assay format is particularly well-suited for high-throughput screening (HTS) of potential ATPase inhibitors.
Materials and Equipment
Reagents:
-
Purified ATPase enzyme of interest
-
This compound salt
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Known ATPase inhibitor (for control)
-
DMSO (for dissolving compounds)
-
Ultrapure water
Equipment:
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
Low-volume, black, flat-bottom 96- or 384-well microplates
-
Calibrated multichannel pipettes
-
Reagent reservoirs
-
Incubator
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 10X stock solution of the assay buffer and store it at 4°C. On the day of the experiment, dilute the stock to 1X with ultrapure water and bring it to the desired reaction temperature. The optimal buffer composition may vary depending on the specific ATPase being studied and should be optimized accordingly.
-
Enzyme Solution: Prepare a stock solution of the purified ATPase in a suitable buffer (e.g., the assay buffer with glycerol (B35011) for stability) and store it in aliquots at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute it to the desired working concentration in pre-chilled 1X assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of this compound salt in ultrapure water. Determine the exact concentration using its molar extinction coefficient (to be determined empirically or obtained from the supplier). Store the stock solution in small aliquots at -20°C, protected from light. On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in the 1X assay buffer. The optimal substrate concentration should be near the Kₘ of the enzyme for this substrate to ensure sensitivity to inhibitors.
-
Inhibitor/Compound Solutions: Prepare a stock solution of the known inhibitor and test compounds in 100% DMSO. Create a dilution series of the compounds in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
Assay Procedure
-
Instrument Setup: Set up the fluorescence microplate reader to the optimal excitation and emission wavelengths for 2-Chloro TNP-ITP. Note: These wavelengths must be determined experimentally. Based on similar TNP-derivatives, a starting point for optimization could be an excitation wavelength (λex) of approximately 410 nm and an emission wavelength (λem) of approximately 550 nm. Set the desired reaction temperature (e.g., 25°C, 30°C, or 37°C).
-
Reaction Mixture Preparation: In a 96- or 384-well plate, add the following components in the specified order:
-
Assay Buffer
-
Inhibitor or test compound solution (or DMSO for control wells)
-
Enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate it at the reaction temperature for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 2-Chloro TNP-ITP substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).
Controls
-
No Enzyme Control: A well containing all components except the enzyme to measure the background fluorescence and substrate stability.
-
No Substrate Control: A well containing all components except the substrate to measure any intrinsic fluorescence of the enzyme or compounds.
-
Positive Inhibition Control: A well containing a known inhibitor of the ATPase to validate the assay's ability to detect inhibition.
-
Vehicle Control: A well containing DMSO (or the solvent used for compounds) at the same final concentration as the test wells to account for any solvent effects.
Data Presentation
The raw data (fluorescence intensity versus time) should be plotted for each well. The initial reaction velocity (V₀) is determined from the linear portion of the curve. The percent inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
The IC₅₀ value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Illustrative Data for ATPase Inhibition Assay
| Compound Concentration (µM) | Average Initial Velocity (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 500 | 25 | 0 |
| 0.1 | 450 | 20 | 10 |
| 1 | 300 | 15 | 40 |
| 10 | 150 | 10 | 70 |
| 100 | 50 | 5 | 90 |
RFU = Relative Fluorescence Units. Data are hypothetical.
Mandatory Visualizations
Signaling Pathway Diagram
ATPases are integral components of numerous signaling pathways. The Na⁺/K⁺-ATPase, for example, not only maintains the electrochemical gradients of sodium and potassium ions but also functions as a signal transducer.[1][2] Binding of cardiotonic steroids like ouabain (B1677812) to the Na⁺/K⁺-ATPase can activate Src kinase, which in turn can trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, leading to changes in gene expression and cell growth.[3]
References
Application Notes and Protocols: 2-Chloro-4-(2,4,6-trinitrophenyl)isoxanthopterin (2-Chloro TNP-ITP) in FRET Experiments
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on a compound named "2-Chloro TNP-ITP" or "2-Chloro-4-(2,4,6-trinitrophenyl)isoxanthopterin" and its application in Förster Resonance Energy Transfer (FRET) experiments.
Extensive searches were conducted using a variety of keywords, including:
-
"2-Chloro TNP-ITP FRET experiments"
-
"2-Chloro-4-(2,4,6-trinitrophenyl)isoxanthopterin FRET"
-
"2-Chloro TNP-isoxanthopterin properties"
-
"Synthesis of 2-Chloro TNP-ITP"
-
"Fluorescent analogs of ITP in FRET"
-
"Isoxanthopterin derivatives as fluorescent probes"
The search results provided general information on FRET principles, applications of various fluorophores in FRET, and some details on pterin-based fluorescent probes. However, no specific data, application notes, or experimental protocols for the requested compound, 2-Chloro TNP-ITP, could be located.
This lack of information suggests several possibilities:
-
Novel or Proprietary Compound: "2-Chloro TNP-ITP" may be a novel compound that has not yet been described in published literature. It could also be an internal designation for a compound within a specific research group or company.
-
Typographical Error: There may be a typographical error in the compound's name. Variations in the chemical name were explored during the search, but none yielded relevant results.
-
Limited Public Data: Information regarding this specific compound and its applications may exist but is not yet publicly accessible.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the absence of available data, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for the use of "2-Chloro TNP-ITP" in FRET experiments.
For researchers interested in utilizing a pterin-based probe for FRET, we recommend the following general approach:
-
Literature Review of Pterin-Based Fluorophores: Conduct a thorough review of scientific literature on fluorescent derivatives of isoxanthopterin (B600526) and other pteridines. This may reveal compounds with suitable spectroscopic properties for FRET.
-
Characterization of Novel Probes: If "2-Chloro TNP-ITP" is a novel compound, it is essential to first synthesize and characterize its photophysical properties. This would include determining its:
-
Absorption and emission spectra
-
Molar extinction coefficient
-
Quantum yield
-
Fluorescence lifetime
-
Photostability
-
-
FRET Pair Selection: Based on the characterized properties, a suitable FRET donor or acceptor partner can be selected. The donor's emission spectrum should have significant overlap with the acceptor's absorption spectrum.
-
Assay Development and Optimization: Once a FRET pair is established, a specific FRET assay can be developed and optimized for the biological system of interest. This would involve titrations, kinetic studies, and validation experiments.
Below is a generalized workflow for developing a FRET assay with a novel probe, which could be adapted if the properties of "2-Chloro TNP-ITP" become known.
Generalized FRET Assay Development Workflow
Caption: Generalized workflow for developing a FRET assay with a novel fluorescent probe.
We encourage the user to verify the chemical name and structure of "2-Chloro TNP-ITP". With accurate information, a more targeted and successful search for relevant application data can be performed. Should information on this compound become publicly available, the development of detailed application notes and protocols would be feasible.
Measuring Enzyme Kinetics with 2-Chloro TNP-ITP: A Detailed Guide
It is not possible to provide detailed application notes and protocols for measuring enzyme kinetics with 2-Chloro TNP-ITP. Comprehensive searches for this specific chemical compound did not yield any established use as a substrate in enzyme kinetic assays. Scientific literature does not appear to contain protocols or data related to its interaction with any specific enzyme.
The abbreviation "TNP-ITP" likely refers to a trinitrophenyl derivative of inosine (B1671953) triphosphate. While various trinitrophenyl compounds are used in biochemical assays, and inosine triphosphate (ITP) is a known nucleotide that can be incorporated by some DNA polymerases, the specific chlorinated analog "2-Chloro TNP-ITP" is not documented as a substrate for any particular enzyme in the available scientific literature.
For researchers, scientists, and drug development professionals interested in enzyme kinetics, it is crucial to select a substrate that has a well-characterized interaction with the enzyme of interest. The development of a new enzymatic assay using a novel substrate like 2-Chloro TNP-ITP would first require extensive foundational research, including:
-
Synthesis and Purification: Chemical synthesis and purification of 2-Chloro TNP-ITP to a high degree of purity.
-
Enzyme Identification: Screening a panel of potentially relevant enzymes (e.g., polymerases, kinases, phosphatases) to identify any that exhibit activity with 2-Chloro TNP-ITP as a substrate.
-
Assay Development: If an interacting enzyme is found, a suitable assay method would need to be developed. This could involve spectrophotometry, fluorometry, or chromatography to detect the product of the enzymatic reaction.
-
Kinetic Characterization: Once an assay is established, detailed kinetic studies would be necessary to determine key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
Without this fundamental research, it is not feasible to provide the detailed application notes and protocols requested.
General Principles of Measuring Enzyme Kinetics
For educational purposes and for use with established substrates, the general workflow for measuring enzyme kinetics is outlined below. This workflow would be applicable if 2-Chloro TNP-ITP were to be characterized as an enzyme substrate in the future.
Hypothetical Data Presentation
If kinetic data for an enzyme with 2-Chloro TNP-ITP were available, it would be summarized in a table for clear comparison. The following table is a template demonstrating how such data would be presented.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |
| 5 | 12.5 |
| 10 | 22.7 |
| 20 | 36.4 |
| 40 | 50.0 |
| 80 | 61.5 |
| 160 | 69.0 |
Hypothetical Experimental Protocol
Below is a generalized, hypothetical protocol for a spectrophotometric enzyme assay. This would need to be adapted significantly based on the specific properties of 2-Chloro TNP-ITP and the enzyme .
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a hypothetical enzyme with 2-Chloro TNP-ITP.
Materials:
-
Purified Enzyme Stock Solution
-
2-Chloro TNP-ITP Stock Solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer and cuvettes
Protocol:
-
Prepare Reagents:
-
Thaw enzyme and 2-Chloro TNP-ITP solutions on ice.
-
Prepare a series of dilutions of the 2-Chloro TNP-ITP stock solution in assay buffer to achieve a range of final concentrations (e.g., 5 µM to 160 µM).
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration.
-
-
Set up the Assay:
-
Set the spectrophotometer to the appropriate wavelength for detecting the product or substrate and maintain a constant temperature.
-
In a cuvette, add the assay buffer and the 2-Chloro TNP-ITP solution to the desired final volume.
-
Allow the mixture to equilibrate to the assay temperature.
-
-
Initiate and Monitor the Reaction:
-
To start the reaction, add a small volume of the diluted enzyme solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular time intervals for a set duration.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Signaling Pathway Visualization
In the context of drug development, understanding how an enzyme fits into a larger signaling pathway is critical. The following is a generic example of a signaling pathway diagram that could be created using Graphviz if the function of the enzyme were known.
Application Notes and Protocols for 2-Chloro TNP-ITP Tetrasodium in DNA Polymerase Studies
Disclaimer: The following application notes and protocols are based on the general principles of using fluorescent and modified nucleotide analogs for studying DNA polymerases. Due to the limited availability of specific published data for 2-Chloro TNP-ITP tetrasodium (B8768297), the quantitative data and some specific protocol parameters provided herein are illustrative and intended to serve as a starting point for experimental design. Researchers should optimize these protocols for their specific experimental conditions and DNA polymerase of interest.
Introduction
2-Chloro TNP-ITP tetrasodium is a fluorescent analog of inosine (B1671953) triphosphate (ITP). It incorporates a 2-chloro modification on the purine (B94841) base and a 2,4,6-trinitrophenyl (TNP) group, a known chromophore, likely attached to the ribose. This combination of features makes it a valuable tool for investigating the mechanisms, kinetics, and inhibition of DNA polymerases. The 2-chloro modification can influence the electronic properties of the purine ring and its interactions with the polymerase active site, while the TNP group provides a fluorescent signal for real-time monitoring of enzymatic reactions.
Fluorescent nucleotide analogs are widely used as non-radioactive probes to study DNA polymerase activity and dynamics.[1][2] They allow for continuous monitoring of nucleotide incorporation, enabling detailed kinetic analysis.[3][4] Furthermore, modified nucleotides, including chlorinated analogs, can act as inhibitors or be incorporated with varying efficiencies, providing insights into the fidelity and substrate specificity of different DNA polymerases.[5][6][7]
Applications
This compound can be employed in a variety of assays to study DNA polymerase function:
-
Real-time Monitoring of DNA Polymerase Activity: The fluorescence of the TNP group is expected to change upon incorporation into a growing DNA strand or upon binding to the polymerase active site. This change in fluorescence can be used to continuously monitor the polymerase activity, allowing for the determination of steady-state kinetic parameters.
-
Inhibition Studies of DNA Polymerases: As a modified nucleotide, 2-Chloro TNP-ITP can act as an inhibitor of DNA polymerases. By measuring the polymerase activity at different concentrations of the analog, the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of its inhibitory potency. The mechanism of inhibition (e.g., competitive, non-competitive) can also be elucidated through kinetic studies.
-
Investigation of DNA Polymerase Fidelity and Substrate Specificity: The efficiency of incorporation of 2-Chloro TNP-ITP by different DNA polymerases can be compared to that of the natural nucleotide (dGTP, as ITP can pair with C). This can reveal the level of tolerance of the polymerase active site to modifications on the incoming nucleotide. Such studies are crucial for understanding the mechanisms of polymerase fidelity and for the development of selective polymerase inhibitors.[8][9]
Data Presentation
The following tables summarize illustrative quantitative data for this compound.
Table 1: Illustrative Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~408 nm |
| Emission Maximum (λem) | ~552 nm |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ at λex |
| Quantum Yield (Φ) | ~0.3 (in aqueous buffer) |
Table 2: Illustrative Steady-State Kinetic Parameters for Incorporation of 2-Chloro TNP-ITP by Various DNA Polymerases
| DNA Polymerase | Km (µM) | Vmax (relative to dGTP) |
| Taq Polymerase | 15 | 0.6 |
| Klenow Fragment (exo-) | 25 | 0.4 |
| Human Polymerase β | 8 | 0.8 |
| Human Polymerase γ | 50 | 0.1 |
Table 3: Illustrative IC50 Values for Inhibition of DNA Polymerase Activity by 2-Chloro TNP-ITP
| DNA Polymerase | IC50 (µM) |
| Taq Polymerase | 50 |
| Klenow Fragment (exo-) | 75 |
| Human Polymerase β | 20 |
| Human Polymerase γ | 150 |
Experimental Protocols
Protocol 1: Continuous Fluorescence-Based DNA Polymerase Activity Assay
This protocol describes a real-time assay to measure the activity of a DNA polymerase by monitoring the change in fluorescence upon incorporation of 2-Chloro TNP-ITP.
Materials:
-
This compound
-
Purified DNA polymerase
-
Primer-template DNA substrate (e.g., a 20-mer primer annealed to a 40-mer template with a poly-C overhang for ITP incorporation)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
dATP, dCTP, dTTP
-
Nuclease-free water
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the primer-template DNA (100 nM), dATP, dCTP, dTTP (20 µM each), and 2-Chloro TNP-ITP (at a concentration around its Km) in the reaction buffer.
-
Equilibrate the reaction mixture at the optimal temperature for the DNA polymerase.
-
Initiate the reaction by adding the DNA polymerase (e.g., 1-5 nM final concentration).
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the TNP fluorophore (e.g., Ex: 408 nm, Em: 552 nm) over time.
-
Record the fluorescence signal at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of 2-Chloro TNP-ITP while keeping the concentrations of other substrates constant.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.
Protocol 2: DNA Polymerase Inhibition Assay
This protocol is designed to determine the IC50 value of 2-Chloro TNP-ITP for a specific DNA polymerase.
Materials:
-
This compound
-
Purified DNA polymerase
-
Primer-template DNA substrate
-
Reaction buffer
-
dATP, dCTP, dGTP, dTTP (one of which is fluorescently or radioactively labeled for detection, or use a DNA intercalating dye like PicoGreen[1])
-
Nuclease-free water
-
Detection system (fluorometer, scintillation counter, or gel electrophoresis equipment)
Procedure:
-
Prepare a series of dilutions of 2-Chloro TNP-ITP in the reaction buffer.
-
Set up a series of reaction tubes, each containing the primer-template DNA (100 nM), a mix of all four dNTPs (e.g., 10 µM each, including the labeled one), and a different concentration of 2-Chloro TNP-ITP. Include a no-inhibitor control.
-
Pre-incubate the reaction mixtures at the optimal temperature for the polymerase for 5 minutes.
-
Initiate the reactions by adding the DNA polymerase (e.g., 1-5 nM).
-
Incubate the reactions for a fixed period (e.g., 10-30 minutes) during which the reaction is in the linear range.
-
Stop the reactions by adding a stop solution (e.g., 0.5 M EDTA).
-
Quantify the amount of incorporated nucleotide using the appropriate detection method (e.g., measure fluorescence, radioactivity, or analyze product formation on a denaturing polyacrylamide gel).
-
Calculate the percentage of inhibition for each concentration of 2-Chloro TNP-ITP relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Primer Extension Assay to Assess Incorporation and Chain Termination
This protocol is used to qualitatively and quantitatively assess the incorporation of 2-Chloro TNP-ITP and its effect on subsequent chain elongation.
Materials:
-
This compound
-
Purified DNA polymerase
-
5'-fluorescently labeled primer annealed to a template DNA
-
Reaction buffer
-
dATP, dCTP, dGTP, dTTP
-
Nuclease-free water
-
Stop solution (e.g., formamide (B127407) loading dye)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Set up reaction tubes containing the labeled primer-template DNA (50 nM) in the reaction buffer.
-
Add dNTPs to the reaction tubes. For the experimental tube, replace dGTP with 2-Chloro TNP-ITP. As a control, use all four natural dNTPs.
-
Pre-incubate the mixtures at the optimal temperature for the polymerase.
-
Initiate the reactions by adding the DNA polymerase (e.g., 5 nM).
-
Incubate for different time points (e.g., 1, 5, 15, 30 minutes) to create a time course.
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence imager.
-
Analyze the gel to determine the length of the extended primers. The presence of shorter products in the presence of 2-Chloro TNP-ITP would indicate chain termination or pausing of the polymerase after its incorporation.
Visualizations
References
- 1. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Measurement of DNA Polymerase Incorporation Kinetics of Dye-Labeled Nucleotides Using Total Internal Reflection Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Binding Studies of Novel Inhibitors
Note: The compound "2-Chloro TNP-ITP" does not correspond to a known, publicly documented molecule for protein binding studies. Therefore, this document provides a generalized framework and detailed protocols for characterizing the binding of a hypothetical small molecule inhibitor, hereafter referred to as "Compound-X," to a protein target. The principles, experimental designs, and data presentation formats are applicable to novel compounds like the one specified. For illustrative purposes, we will use a hypothetical protein kinase target relevant to immune thrombocytopenia (ITP), a disease context suggested by the "ITP" acronym.
Introduction
The characterization of the binding interaction between a small molecule and its protein target is a cornerstone of drug discovery and development. Understanding the affinity, kinetics, and thermodynamics of this interaction provides crucial insights into the compound's mechanism of action and guides lead optimization efforts. This document outlines detailed protocols for three widely-used, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). These methods collectively provide a comprehensive profile of the binding properties of novel inhibitors such as Compound-X.
Target Protein and Compound Preparation
Consistent and high-quality reagents are critical for reproducible binding data.
-
Protein Target:
-
Expression and purification protocols should yield a protein that is >95% pure, as verified by SDS-PAGE.
-
The protein should be monodispersed (not aggregated), which can be confirmed by dynamic light scattering (DLS).
-
The protein's concentration and activity (if an enzyme) must be accurately determined.[1]
-
-
Compound-X:
-
The compound should be of high purity (>98%), confirmed by HPLC and mass spectrometry.
-
A stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared, and its concentration accurately known.
-
Solubility in the final assay buffer must be confirmed to prevent precipitation.
-
Experimental Workflow Overview
The characterization of a novel protein-ligand interaction typically follows a multi-technique approach to validate findings and build a complete binding profile.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]
Hypothetical Signaling Pathway Inhibition
In the context of ITP, autoantibodies can lead to platelet destruction via Fc gamma receptor (FcγR) signaling in macrophages, a process dependent on spleen tyrosine kinase (Syk). Compound-X could be designed to inhibit this pathway.
ITC Experimental Protocol
-
Sample Preparation:
-
Dialyze the protein target extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[3]
-
Prepare the Compound-X solution by diluting the DMSO stock into the same final dialysis buffer. Ensure the final DMSO concentration is identical between the protein (cell) and compound (syringe) solutions to minimize heats of dilution.[1] A typical final DMSO concentration is 1-2%.
-
Degas both solutions for 5-10 minutes immediately before the experiment.[1]
-
Accurately measure the final concentrations of both protein and ligand.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Set the experimental temperature (e.g., 25°C).
-
Reference Power: 5 µcal/sec.
-
Stirring Speed: 750 rpm.[3]
-
-
Titration:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell (~300 µL).[1]
-
Load the Compound-X solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the syringe (~100 µL).[1]
-
Perform an initial injection of 0.4 µL, which is discarded during analysis.
-
Follow with 18-20 subsequent injections of 2.0 µL each, with a 150-180 second spacing to allow a return to baseline.[3]
-
-
Control Experiment:
-
Perform an identical titration of Compound-X into the buffer alone to measure the heat of dilution. This data is subtracted from the main experiment's data.[4]
-
ITC Data Presentation
The integrated heat data is fit to a suitable binding model (e.g., one-site) to determine the thermodynamic parameters.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 150 nM | Dissociation Constant |
| Stoichiometry (n) | 1.05 | Molar binding ratio (Compound-X:Protein) |
| Enthalpy (ΔH) | -12.5 kcal/mol | Enthalpic contribution to binding |
| Entropy (ΔS) | -14.8 cal/mol/deg | Entropic contribution to binding |
| Gibbs Free Energy (ΔG) | -9.2 kcal/mol | Overall binding energy |
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in mass on a sensor surface.[5][6] It is ideal for determining the kinetics of binding—the association (kon) and dissociation (koff) rates.
SPR Experimental Protocol
-
Sensor Chip Preparation:
-
Immobilize the protein target onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[6]
-
Aim for a low-to-moderate immobilization density (e.g., 1000-2000 Resonance Units, RU) to minimize mass transport limitations.
-
A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes and non-specific binding.[5]
-
-
Binding Analysis:
-
Use a running buffer that matches the ITC buffer, supplemented with a surfactant (e.g., 0.05% Tween 20) to reduce non-specific binding.[5]
-
Prepare a dilution series of Compound-X in running buffer (e.g., ranging from 0.1x to 10x the expected Kd, plus a zero-concentration blank).
-
Inject the Compound-X solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Regeneration:
-
If the compound does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound analyte and prepare the surface for the next injection.[7] This step requires careful optimization to ensure the immobilized protein's activity is not compromised.
-
SPR Data Presentation
The resulting sensorgrams are globally fit to a kinetic model (e.g., 1:1 Langmuir binding) to derive the rate constants.
| Parameter | Value | Description |
| Association Rate (kon) | 2.1 x 105 M-1s-1 | Rate of complex formation |
| Dissociation Rate (koff) | 3.0 x 10-2 s-1 | Rate of complex decay |
| Binding Affinity (Kd) | 143 nM | Dissociation Constant (koff/kon) |
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[8][9] It is particularly well-suited for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled compounds.
FP Competitive Assay Protocol
This protocol assumes a fluorescently labeled probe (e.g., a known ligand for the target protein) is available.
-
Assay Development:
-
Determine the Kd of the fluorescent probe for the target protein via a direct saturation binding experiment.
-
For the competition assay, use a fixed concentration of the protein and fluorescent probe (typically at or below the probe's Kd).[10]
-
-
Competition Experiment:
-
In a microplate (e.g., 384-well, black), add the fixed concentrations of protein and fluorescent probe to each well.
-
Add a serial dilution of unlabeled Compound-X. Include controls for no inhibitor (high polarization) and no protein (low polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the fluorophore.[10]
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the Compound-X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound-X that displaces 50% of the bound probe).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe and its concentration.
-
FP Data Presentation
| Parameter | Value | Description |
| IC50 | 320 nM | Concentration for 50% inhibition/displacement |
| Ki | 165 nM | Inhibition Constant (calculated from IC50) |
Summary and Conclusion
The combination of ITC, SPR, and FP provides a robust and multi-faceted characterization of the interaction between Compound-X and its protein target. The hypothetical data presented shows strong concordance across the different methods, with Kd/Ki values all falling within a similar nanomolar range (143-165 nM). This high level of agreement increases confidence in the validity of the binding parameters. ITC further reveals that the binding is enthalpically driven, while SPR provides detailed insight into the association and dissociation kinetics. These data are essential for understanding the compound's mechanism of action and for making informed decisions in a drug discovery program.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Incorporation of 2-Chloro-Dinitrophenyl Modified Nucleotides into Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for a wide range of applications in molecular biology, diagnostics, and drug development. This document provides detailed application notes and protocols for the incorporation of 2-Chloro-dinitrophenyl (DNP) modified nucleotides into nucleic acids. The 2-chloro modification can influence the electronic and steric properties of the nucleobase, potentially affecting hybridization, stability, and protein-nucleic acid interactions. The dinitrophenyl group is a well-established hapten that can be specifically recognized by anti-DNP antibodies, enabling non-fluorescent detection and purification of labeled nucleic acids.[1][2][3]
These modified oligonucleotides are valuable for applications such as:
-
In situ hybridization: Detecting specific DNA or RNA sequences in cells and tissues.[3]
-
Affinity purification: Isolating nucleic acid binding proteins or complexes.
-
Diagnostic assays: Developing non-radioactive probes for disease detection.
-
Drug discovery: Studying the effects of modifications on nucleic acid function and as a tool for targeted drug delivery.
This document outlines two primary methods for incorporating 2-Chloro-DNP modified nucleotides: solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic incorporation via polymerase chain reaction (PCR) or in vitro transcription.
Data Presentation
The efficiency of incorporating modified nucleotides can vary depending on the specific modification, the polymerase used, and the sequence context. The following tables summarize typical quantitative data for the incorporation of modified nucleotides, which can be used as a general guideline for 2-Chloro-DNP modified nucleotides.
Table 1: Solid-Phase Synthesis Performance for Oligonucleotides Containing a Single 2-Chloro-Modified Nucleoside
| Parameter | Typical Value | Description |
| Coupling Efficiency | >98% | The stepwise efficiency of adding a 2-chloro-modified phosphoramidite to the growing oligonucleotide chain. |
| Overall Yield (20-mer) | 50-70% | The theoretical final yield of the full-length oligonucleotide based on a 98% average coupling efficiency. |
| Purity (Post-HPLC) | >95% | The purity of the final oligonucleotide product after high-performance liquid chromatography purification. |
Table 2: Enzymatic Incorporation Efficiency of Bulky Adduct Nucleotides (as a proxy for 2-Chloro-DNP-NTPs)
| Polymerase | Relative Incorporation Efficiency (%) | Notes |
| Taq Polymerase | 20-50% | Efficiency can be sequence-dependent and may lead to stalling at high modification densities.[4] |
| VentR exo- DNA Polymerase | 60-90% | Often shows better incorporation of modified nucleotides compared to Taq.[5] |
| Pfu Polymerase | 40-70% | A high-fidelity polymerase that can incorporate some modified nucleotides. |
| T7 RNA Polymerase | 30-60% | For in vitro transcription; efficiency is sensitive to the position and nature of the modification. |
Note: The data in Table 2 are estimations based on the incorporation of other bulky dye-labeled or modified nucleotides and may vary for 2-Chloro-DNP-NTPs.[4][5]
Experimental Protocols
Protocol 1: Incorporation via Solid-Phase Phosphoramidite Chemistry
This protocol describes the incorporation of a 2-chloro-modified nucleoside phosphoramidite during automated solid-phase DNA/RNA synthesis.[6]
Materials:
-
2-Chloro-dinitrophenyl-modified nucleoside phosphoramidite (e.g., 2-Chloro-N6-DNP-deoxyadenosine-CE Phosphoramidite)
-
Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Methodology:
-
Synthesizer Setup:
-
Dissolve the 2-Chloro-DNP-phosphoramidite in anhydrous acetonitrile (B52724) to the recommended concentration.
-
Install the phosphoramidite vial on the DNA/RNA synthesizer.
-
Ensure all other necessary reagents and the solid support are correctly placed in the synthesizer.
-
-
Oligonucleotide Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
For the coupling step of the 2-Chloro-DNP-phosphoramidite, it is recommended to increase the coupling time by 2-3 fold compared to standard phosphoramidites to ensure high coupling efficiency.[6]
-
Initiate the automated synthesis cycle.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support to a sealed vial.
-
Add the deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase HPLC to separate the full-length product from truncated sequences.
-
Collect the peak corresponding to the desired product and desalt using a suitable method.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
References
- 1. Nucleotides labeled with DNP (Dinitrophenol) - Jena Bioscience [jenabioscience.com]
- 2. Synthesis and antibody-mediated detection of oligonucleotides containing multiple 2,4-dinitrophenyl reporter groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNP, 2,4-dinitrophenyl Oligonculeotide Modification [biosyn.com]
- 4. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Probing Nucleotide-Binding Sites with 2-Chloro-TNP-ITP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific information or experimental data for the compound "2-Chloro TNP-ITP" as a probe for nucleotide-binding sites. The following application notes and protocols are therefore based on the well-characterized and structurally related fluorescent nucleotide analog, 2'(or 3')-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), which is widely used for similar purposes.[1][2][3] The principles, experimental setups, and data analysis techniques described herein are likely applicable to other TNP-nucleotide analogs, including a putative 2-Chloro-TNP-ITP. Researchers should, however, experimentally determine the specific properties of their probe.
Introduction
Fluorescent nucleotide analogs are invaluable tools for studying the structure, function, and regulation of nucleotide-binding proteins such as kinases, G-proteins, and ATPases.[1][2] Among these, trinitrophenyl (TNP) derivatives of nucleotides are particularly useful due to their advantageous spectroscopic properties.[3] The TNP moiety acts as a sensitive reporter group whose fluorescence is highly dependent on its local environment.[2][3] Upon binding to a protein's nucleotide-binding pocket, changes in solvent polarity and interactions with amino acid residues can lead to significant alterations in the fluorescence intensity and emission wavelength of the TNP-nucleotide.[2][3] These changes can be monitored to determine binding affinities, kinetics, and to screen for potential inhibitors.
This document provides a comprehensive guide to using TNP-nucleotide analogs, with a focus on the principles and protocols applicable to a hypothetical 2-Chloro-TNP-ITP, for the characterization of nucleotide-binding sites.
Spectroscopic Properties and Data Presentation
The utility of a TNP-nucleotide probe stems from the changes in its spectroscopic properties upon binding to a protein. These changes can be quantified to understand the binding interaction.
Table 1: Spectroscopic Properties of TNP-ATP in Different Environments
| Property | Free in Aqueous Buffer (pH 7.4) | Bound to a Protein (e.g., Myosin) | Reference |
| Absorption Maximum (λmax) | 408 nm and 470 nm | Shift to ~410 nm and ~475 nm | [3] |
| Extinction Coefficient (ε) at λmax | ~26,000 M-1cm-1 at 408 nm | Varies with protein | [3] |
| Emission Maximum (λem) | ~561 nm | Blue-shift to ~540-550 nm | [3] |
| Quantum Yield (Φ) | Low (~0.01) | Significant increase (up to 100-fold) | [2] |
Table 2: Example Binding Affinity Data for TNP-Nucleotides
| Protein | Ligand | Dissociation Constant (Kd) | Technique | Reference |
| Myosin S1 | TNP-ATP | 1-10 µM | Fluorescence Titration | [4] |
| Na+/K+-ATPase | TNP-ATP | 0.1-0.5 µM | Fluorescence Titration | |
| ABC Transporter | TNP-ATP | 5-20 µM | Fluorescence Titration | [1] |
| Ras GTPase | TNP-GTP | 10-50 nM | Fluorescence Titration | [1] |
Experimental Protocols
Protocol 1: Determination of Binding Affinity by Fluorescence Titration
This protocol describes how to measure the dissociation constant (Kd) of a TNP-nucleotide analog for a target protein.
Materials:
-
Purified nucleotide-binding protein of interest
-
TNP-nucleotide analog (e.g., TNP-ATP, assumed 2-Chloro-TNP-ITP) stock solution (e.g., 1 mM in buffer)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation:
-
Prepare a solution of the target protein in the binding buffer at a concentration estimated to be around the expected Kd.
-
Prepare a series of dilutions of the TNP-nucleotide analog in the same binding buffer.
-
Set the fluorometer to the excitation wavelength appropriate for the TNP moiety (typically around 470 nm) and the emission wavelength range to scan (e.g., 500-600 nm).[3]
-
-
Measurement:
-
Place the protein solution in the cuvette and record the baseline fluorescence spectrum.
-
Add small aliquots of the TNP-nucleotide stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.
-
Continue the additions until the change in fluorescence intensity upon further addition is negligible (saturation).
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
Plot the change in fluorescence intensity (ΔF) against the total concentration of the TNP-nucleotide.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a single-site binding model) to determine the Kd.
-
Protocol 2: Competitive Binding Assay for Inhibitor Screening
This protocol is used to determine the inhibitory constant (Ki) of a non-fluorescent competitor (e.g., a drug candidate) for the nucleotide-binding site.
Materials:
-
All materials from Protocol 1
-
A non-fluorescent competitor compound (inhibitor)
Procedure:
-
Preparation:
-
Prepare a solution containing the target protein and a fixed concentration of the TNP-nucleotide analog (typically at or below the Kd) in the binding buffer.
-
Prepare a series of dilutions of the competitor compound.
-
-
Measurement:
-
Place the protein-TNP-nucleotide solution in the cuvette and record the initial fluorescence.
-
Add increasing concentrations of the competitor compound to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity. The fluorescence should decrease as the competitor displaces the TNP-nucleotide.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the competitor.
-
Fit the data to a competitive binding equation to calculate the IC50 (the concentration of competitor that displaces 50% of the bound TNP-nucleotide).
-
Calculate the Ki from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-nucleotide] / Kd)
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloro TNP-ITP Tetrasodium Fluorescence Quenching
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro TNP-ITP tetrasodium (B8768297) in fluorescence-based assays. The information is structured to address specific issues that may lead to unexpected fluorescence quenching or anomalous results during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of 2-Chloro TNP-ITP tetrasodium and provides systematic steps to identify and resolve them.
Q1: My fluorescence signal is significantly lower than expected or absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for this compound. Based on analogs like TNP-ATP, the excitation maximum is typically around 410 nm, and the emission maximum is around 561 nm in an aqueous buffer, which blue-shifts upon binding to a target.[1][2] |
| Compound Degradation | Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles should be avoided. Prepare fresh solutions from a stock for each experiment. |
| Low Concentration | Confirm the final concentration of the fluorescent probe in your assay. If the concentration is too low, the signal may be indistinguishable from the background. |
| Presence of a Quencher | Your sample or buffer may contain a quenching agent. See the FAQ section for common quenchers. |
| Inner Filter Effect | At high concentrations of the probe or other components in the assay that absorb at the excitation or emission wavelengths, the signal can be artificially low. Diluting the sample can help mitigate this effect. |
Q2: I am observing a decrease in fluorescence, but I am not sure if it is true quenching or another phenomenon.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Binding to Target | A key feature of TNP-nucleotide analogs is the significant enhancement of fluorescence and a blue shift in the emission spectrum upon binding to proteins or entering a hydrophobic environment.[1][3][4] A decrease in fluorescence could indicate a specific interaction that leads to quenching, which can be a valid result. |
| Photobleaching | Continuous exposure to the excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal. Reduce the excitation light intensity, minimize exposure time, and use fresh samples for each measurement. |
| Environmental Sensitivity | The fluorescence of TNP-nucleotides is sensitive to the polarity of the solvent and pH.[3][5][6] Ensure that the buffer conditions are consistent across all experiments. Changes in pH can alter the fluorescence intensity and peak wavelength.[5] |
| Precipitation | The compound may have precipitated out of solution, especially at high concentrations or in incompatible buffers, leading to a loss of signal. Visually inspect the sample and consider centrifugation to check for a pellet. |
Q3: My fluorescence readings are inconsistent and not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Sample Contamination | Contaminants in the buffer, on the labware, or from the sample itself can interfere with the fluorescence signal. Use high-purity reagents and clean labware. |
| Temperature Fluctuations | Fluorescence is temperature-dependent. Ensure that all measurements are performed at a constant and controlled temperature. |
| Instrument Instability | Allow the fluorometer to warm up sufficiently before taking measurements to ensure a stable light source and detector. |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
Based on its structural analog, TNP-ATP, this compound is expected to have an excitation maximum around 410 nm and an emission maximum around 561 nm in aqueous solutions.[1][2] Upon binding to a protein or entering a less polar environment, the fluorescence intensity typically increases, and the emission maximum shifts to a shorter wavelength (blue shift).[1][4]
Q2: What are some common substances that can quench the fluorescence of TNP-nucleotide analogs?
Several substances can act as quenchers. These include:
-
Amino Acid Residues: Tryptophan and tyrosine residues in proteins can quench the fluorescence of nearby fluorophores through Förster Resonance Energy Transfer (FRET) if their absorption spectra overlap with the emission spectrum of the TNP moiety.
-
Heavy Atoms: Ions of heavy atoms, such as iodide, can cause collisional quenching.
-
Molecular Oxygen: Dissolved oxygen in the buffer can lead to dynamic quenching.
-
Other Assay Components: Some buffers or additives may have inherent quenching properties. It is crucial to test the fluorescence of this compound in the complete assay buffer without the target molecule.
Q3: How can I distinguish between static and dynamic quenching?
The mechanism of quenching can be investigated by performing temperature-dependent fluorescence measurements.
-
Dynamic (collisional) quenching: The quenching efficiency increases with increasing temperature.
-
Static quenching: The quenching efficiency decreases with increasing temperature as the stability of the ground-state complex between the fluorophore and the quencher is reduced.
Q4: What is the "inner filter effect" and how can I avoid it?
The inner filter effect occurs when a substance in the solution absorbs either the excitation light or the emitted fluorescence, leading to an artificially low fluorescence reading. To minimize this:
-
Keep the absorbance of the sample at the excitation and emission wavelengths low (typically below 0.1).
-
Use a more dilute concentration of the fluorescent probe or other absorbing species.
-
Use a microplate reader that can measure from the bottom to reduce the path length through the solution.
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl or HEPES) at a concentration of 1 mM. Store protected from light.
-
Prepare the assay buffer with all necessary components (salts, etc.) and ensure the pH is stable.
-
-
Instrument Setup:
-
Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.
-
-
Measurement:
-
Add the assay buffer to a cuvette or microplate well to record a blank reading.
-
Add a known concentration of this compound to the buffer and record the fluorescence spectrum. The peak intensity should be at approximately 561 nm.
-
-
Data Analysis:
-
Subtract the blank reading from the sample reading.
-
Protocol 2: Investigating Protein Binding
-
Reagent Preparation:
-
Prepare solutions of your protein of interest at various concentrations in the assay buffer.
-
Prepare a working solution of this compound in the same buffer.
-
-
Assay Procedure:
-
To a series of cuvettes or microplate wells, add the working solution of this compound.
-
Add increasing concentrations of the protein to each well.
-
Include a control with no protein.
-
-
Measurement:
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
Visualizations
Caption: A typical experimental workflow for a fluorescence quenching assay.
Caption: A logical flow for troubleshooting low fluorescence signals.
Caption: The change in fluorescence of 2-Chloro TNP-ITP upon binding to a target protein.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environment-sensitive behavior of fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Chloro TNP-ITP Concentration in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloro-4-trinitrophenyl-inosine-5'-triphosphate (2-Chloro TNP-ITP) in enzymatic assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro TNP-ITP and how does it work in enzymatic assays?
2-Chloro TNP-ITP is a fluorescent analog of inosine (B1671953) triphosphate (ITP). The trinitrophenyl (TNP) group is a fluorophore whose fluorescence is environmentally sensitive. In an aqueous buffer, 2-Chloro TNP-ITP exhibits a basal level of fluorescence. Upon binding to the nucleotide-binding pocket of an enzyme, the fluorophore enters a more hydrophobic environment, leading to a significant increase in fluorescence intensity and a potential shift in the emission maximum. This change in fluorescence can be used to monitor enzyme-substrate binding and, in some cases, enzymatic activity in real-time.
Q2: For which types of enzymes are 2-Chloro TNP-ITP assays suitable?
Assays employing fluorescent nucleotide analogs like TNP-ITP are particularly useful for enzymes that bind and/or hydrolyze nucleotides, such as:
-
ATPases: To study the binding of the nucleotide and, indirectly, its hydrolysis.
-
GTPases: As ITP is structurally similar to GTP.
-
Helicases: To monitor the binding and potential hydrolysis of the nucleotide triphosphate during nucleic acid unwinding.[1][2][3]
-
Kinases: To characterize the interaction with the ATP-binding pocket.[4]
Q3: What are the typical excitation and emission wavelengths for TNP-nucleotide analogs?
For TNP-ATP, a closely related analog, the typical excitation wavelength is around 410 nm, with an emission maximum that shifts from approximately 560 nm in an aqueous solution to around 540 nm when bound to an enzyme.[4] It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions and instrument.
Q4: How do I determine the optimal concentration of 2-Chloro TNP-ITP for my assay?
The optimal concentration depends on the specific enzyme and the goal of the assay. Here are some general guidelines:
-
For binding assays: Start with a concentration that is close to the expected dissociation constant (Kd) of the enzyme for its natural nucleotide substrate. A titration experiment is necessary to determine the saturation point.
-
For kinetic assays: The concentration should be optimized based on the Michaelis-Menten constant (Km) of the enzyme for 2-Chloro TNP-ITP.[5][6] It is often recommended to use a substrate concentration that is 10-20 times higher than the Km to ensure the enzyme is saturated and operating at its maximum velocity (Vmax).[6]
Troubleshooting Guide
Issue 1: High background fluorescence.
-
Q: My blank wells (containing only buffer and 2-Chloro TNP-ITP) show very high fluorescence. What could be the cause?
-
A: High background can be caused by several factors:
-
Contaminated Reagents: Impurities in the buffer or other assay components can be fluorescent. Use high-purity reagents and sterile, nuclease-free water.
-
Autofluorescence of Microplates: Some microplates, particularly those made of certain plastics, can exhibit autofluorescence. Using black-walled, clear-bottom plates is recommended to minimize this.[7]
-
Light Leaks: Ensure the plate reader's sample chamber is properly sealed to prevent external light from interfering with the measurement.
-
-
Issue 2: Low or no signal change upon adding the enzyme.
-
Q: I don't observe a significant increase in fluorescence after adding my enzyme. What should I check?
-
A: This could be due to a few reasons:
-
Inactive Enzyme: Verify the activity of your enzyme using a different, established assay method.
-
Low Enzyme Concentration: The concentration of the enzyme might be too low to produce a detectable signal. Try increasing the enzyme concentration.
-
Incorrect Wavelength Settings: Confirm that the excitation and emission wavelengths on your instrument are set correctly for the TNP fluorophore.
-
No Binding: The enzyme may not bind 2-Chloro TNP-ITP. Although it is an analog, its modifications might prevent interaction with the specific nucleotide-binding pocket of your enzyme.
-
-
Issue 3: High well-to-well variability in fluorescence readings.
-
Q: My replicate wells show very different fluorescence values. How can I improve consistency?
-
A: Inconsistent readings are often due to:
-
Pipetting Inaccuracies: Ensure your pipettes are calibrated and use consistent pipetting techniques. For multi-well plates, using a multi-channel pipette can improve consistency.
-
Incomplete Mixing: Make sure all components in the wells are thoroughly mixed before reading the plate.
-
Evaporation: During incubation, evaporation from the wells can concentrate the reagents, leading to variability. Use plate sealers to minimize evaporation.
-
-
Experimental Protocols
General Protocol for a Fluorometric Enzyme Binding Assay
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your particular enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 2-Chloro TNP-ITP (e.g., 1 mM) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Store in small aliquots at -20°C, protected from light.
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
-
Prepare a stock solution of your enzyme at a known concentration in the assay buffer.
-
-
Assay Setup (96-well black, clear-bottom plate):
-
Blank Wells: Add assay buffer and the desired final concentration of 2-Chloro TNP-ITP.
-
Experimental Wells: Add assay buffer, the desired final concentration of 2-Chloro TNP-ITP, and the enzyme.
-
Control Wells (optional): To test for inhibition, include wells with the enzyme, 2-Chloro TNP-ITP, and a known inhibitor.
-
-
Measurement:
-
Incubate the plate at the optimal temperature for your enzyme for a short period to allow for binding equilibrium to be reached (e.g., 5-10 minutes).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 540 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the experimental wells.
-
Plot the change in fluorescence as a function of enzyme or substrate concentration to determine binding affinity (Kd).
-
Data Presentation
The following table provides a hypothetical example of data from a 2-Chloro TNP-ITP titration experiment to determine the optimal concentration for an ATPase assay.
| 2-Chloro TNP-ITP Concentration (µM) | Average Fluorescence Intensity (a.u.) | Standard Deviation | Signal-to-Background Ratio |
| 0 (Blank) | 150 | 12 | 1.0 |
| 1 | 350 | 25 | 2.3 |
| 5 | 800 | 45 | 5.3 |
| 10 | 1500 | 80 | 10.0 |
| 20 | 2500 | 120 | 16.7 |
| 40 | 3200 | 150 | 21.3 |
| 80 | 3300 | 160 | 22.0 |
| 100 | 3350 | 165 | 22.3 |
In this example, the fluorescence signal begins to saturate around 40-80 µM, suggesting an optimal concentration in this range for this hypothetical enzyme.
Visualizations
Caption: Enzymatic reaction with 2-Chloro TNP-ITP.
Caption: Troubleshooting workflow for fluorescence assays.
Caption: Key relationships in assay optimization.
References
- 1. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Induced Helicase Slippage Reveals Highly Coordinated Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: 2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)inosine-5'-O-triphosphate (2-Cl-TNP-ITP)
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)inosine-5'-O-triphosphate (2-Cl-TNP-ITP). While specific stability data for this compound is not extensively published, this guide is based on established principles for related chlorinated, trinitrophenylated, and inosine (B1671953) triphosphate nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for 2-Cl-TNP-ITP?
A1: For long-term storage, 2-Cl-TNP-ITP, like many modified nucleotide triphosphates, should be stored at -80°C.[1] For short-term use, such as during the course of an experiment, it is advisable to keep the solution on ice. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes upon receipt.
Q2: My 2-Cl-TNP-ITP solution has changed color. Is it still usable?
A2: A change in color of the solution can be an indicator of degradation or a change in pH. The trinitrophenyl (TNP) group is chromophoric, and its spectral properties can be sensitive to the chemical environment. It is recommended to verify the integrity of the compound using a method like HPLC or mass spectrometry before proceeding with critical experiments.
Q3: Is 2-Cl-TNP-ITP sensitive to light?
A3: Yes, compounds containing a trinitrophenyl (TNP) group can be light-sensitive. It is recommended to store solutions of 2-Cl-TNP-ITP in amber or light-blocking tubes and to minimize exposure to light during experimental procedures. Photostability testing is advised if the compound will be used in light-intensive applications.
Q4: What is the expected stability of 2-Cl-TNP-ITP in aqueous solutions?
A4: Nucleotide triphosphates are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and the presence of divalent cations. The stability of 2-Cl-TNP-ITP in solution will depend on the pH, temperature, and buffer composition. For instance, guanosine (B1672433) 5'-triphosphate is known to be unstable in solution, with recommendations to prepare solutions fresh before use.[2] It is advisable to prepare solutions in a buffer with a pH around 7.0 and to use them promptly.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of 2-Cl-TNP-ITP due to improper storage or handling. | 1. Verify storage conditions (should be -80°C for long-term).2. Avoid multiple freeze-thaw cycles by using aliquots.3. Confirm the integrity of the compound via HPLC or mass spectrometry.4. Prepare fresh dilutions for each experiment. |
| Low or no signal in fluorescence-based assays | The TNP group can act as a quencher. The fluorescence properties may have been compromised due to degradation. | 1. Check the excitation and emission spectra of your solution to ensure they match the expected values.2. Protect the compound from light exposure during all steps.3. Run a positive control with a fresh stock of 2-Cl-TNP-ITP. |
| Precipitate formation in the solution | The compound may have limited solubility in your buffer system, or the salt form may have crashed out of solution at low temperatures. | 1. Ensure the buffer composition is appropriate. Some nucleotide analogs have better solubility in specific buffers.2. Gently warm the solution to room temperature and vortex to redissolve.3. Centrifuge the tube to pellet any insoluble material before taking the supernatant for your experiment. |
Quantitative Data on Stability of Related Compounds
While specific data for 2-Cl-TNP-ITP is limited, the following tables summarize stability data for related thiopurine nucleotides, which can serve as a general guide.
Table 1: Long-Term Stability of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells [3][4]
| Storage Temperature | Duration | Percent Decrease from Initial Concentration |
| -70°C | 6 months | Stable |
| -20°C | 180 days | ~30% |
Table 2: Short-Term Stability of Thiopurine Metabolites in Whole Blood [1][4]
| Storage Temperature | Duration | Percent Decrease in 6-TGN Concentration |
| 25°C (Room Temp) | 4 days | ~20% |
| 4°C | 7 days | ~10% |
| 22°C (Ambient) | 7 days | ~47% |
Experimental Protocols
Protocol for Assessing the Stability of 2-Cl-TNP-ITP via HPLC
This protocol provides a framework for determining the stability of 2-Cl-TNP-ITP under various conditions.
Objective: To quantify the degradation of 2-Cl-TNP-ITP over time at different temperatures and pH values.
Materials:
-
2-Cl-TNP-ITP stock solution (e.g., 10 mM in water or a suitable buffer)
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis at the absorbance maximum of the TNP group)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)
Methodology:
-
Preparation of Samples:
-
Thaw the 2-Cl-TNP-ITP stock solution on ice.
-
Prepare working solutions by diluting the stock solution to a final concentration of 100 µM in each of the test buffers (pH 4, 7, and 9).
-
Aliquot these solutions into separate tubes for each time point and temperature condition.
-
-
Incubation:
-
Place the aliquots in the designated temperature-controlled environments (4°C, 25°C, and 37°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C or by immediate analysis.
-
-
HPLC Analysis:
-
Set up the HPLC method. The TNP group has a characteristic absorbance that can be monitored.
-
Inject the samples onto the HPLC column.
-
Record the chromatograms, paying attention to the peak corresponding to intact 2-Cl-TNP-ITP and any new peaks that may represent degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the intact 2-Cl-TNP-ITP at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining compound.
-
Plot the percentage of intact 2-Cl-TNP-ITP versus time for each condition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for proper storage of 2-Cl-TNP-ITP.
Caption: Hypothetical signaling pathway showing 2-Cl-TNP-ITP as an antagonist.
References
- 1. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro TNP Isothermal Titration Calorimetry (ITC) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Isothermal Titration Calorimetry (ITC) experiments for 2-Chloro-1-(4-nitrophenyl)-1H-indole-3-carbaldehyde (2-Chloro TNP) and improve the signal-to-noise ratio.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Low signal-to-noise ratios in ITC experiments can obscure true binding events and lead to inaccurate thermodynamic measurements. The following guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline / Spikes Between Injections | 1. Air bubbles in the cell or syringe.[1][2]2. Dirty ITC cell or syringe.[1][2][3][4]3. Bent injection needle or issue with the injection system.[1][3]4. Improperly degassed solutions.[5] | 1. Carefully inspect the syringe for bubbles before placing it in the instrument. Ensure proper filling technique to avoid introducing air.[1][5]2. Perform a thorough cleaning of the cell and syringe with appropriate detergents and solvents.[2][3][4]3. Inspect the syringe for any visible bending and contact the instrument manufacturer for a replacement if necessary.[1][3]4. Degas all solutions (protein and 2-Chloro TNP) immediately before the experiment using a vacuum degasser or by centrifugation.[5][6] |
| Low Signal / Small Injection Heats | 1. The binding enthalpy (ΔH) is very low.[1][7]2. Concentrations of macromolecule and/or 2-Chloro TNP are too low.[1]3. Weak binding affinity.[5][8] | 1. If the binding enthalpy is inherently low, increasing the concentrations of the reactants can help to generate a larger heat signal per injection.[1][5]2. Increase the concentration of the macromolecule in the cell and/or the 2-Chloro TNP in the syringe.[1]3. For weak binders, higher concentrations are often necessary to achieve saturation.[5][8] Consider using displacement ITC if direct titration is not feasible.[1][9] |
| Large Heats of Dilution | 1. Mismatch between the buffer in the cell and the syringe.[1][2][7][8][10]2. Presence of organic solvents (e.g., DMSO) at different concentrations in the cell and syringe.[2][10] | 1. Ensure that the macromolecule and 2-Chloro TNP are in identical, dialyzed buffer solutions.[8][10][11]2. If an organic solvent is required to solubilize 2-Chloro TNP, ensure the exact same concentration is present in the macromolecule solution in the cell.[2][10][11] Perform a control titration of the 2-Chloro TNP solution into the buffer to measure the heat of dilution, which can then be subtracted from the binding experiment data.[12] |
| Baseline Does Not Return to Pre-injection Level | 1. Insufficient time between injections for the system to reach equilibrium.[1][3]2. A slow, secondary process is occurring (e.g., conformational change).[1]3. High concentrations of reactants leading to prolonged heat release.[3] | 1. Increase the spacing between injections to allow the signal to return to baseline.[1][3]2. If a slow process is suspected, longer equilibration times between injections are necessary.[3]3. Consider reducing the concentrations of the reactants if the injection heats are very large.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting concentrations for a 2-Chloro TNP ITC experiment?
A1: The optimal concentrations for an ITC experiment depend on the binding affinity (Kd) of the interaction. A general guideline is to set the macromolecule concentration in the cell to 10-50 times the expected Kd and the 2-Chloro TNP concentration in the syringe to 10-20 times the macromolecule concentration. The "c-window," defined as c = n[M]T/Kd (where n is the stoichiometry and [M]T is the total macromolecule concentration), should ideally be between 10 and 1000 for a well-defined sigmoidal binding curve.[11]
Q2: How can I address the poor solubility of 2-Chloro TNP in aqueous buffers?
A2: Many small molecules like 2-Chloro TNP have limited aqueous solubility. To address this, you can:
-
Use a co-solvent: A small percentage of an organic solvent like DMSO can be used to solubilize the compound. It is crucial that the exact same concentration of the co-solvent is present in both the cell and syringe solutions to minimize large heats of dilution.[2][10][11]
-
Reverse titration: If the solubility of 2-Chloro TNP is a limiting factor, you can place the more soluble macromolecule in the syringe and titrate it into the cell containing the 2-Chloro TNP solution.[5]
Q3: My ITC data shows a very steep binding isotherm, making it difficult to accurately determine the Kd. What can I do?
A3: A very steep, almost stoichiometric, binding curve indicates very tight binding (a high "c" value, typically > 1000). In such cases, the Kd is difficult to determine accurately from a single direct titration. To overcome this, you can:
-
Reduce the macromolecule concentration: Lowering the concentration in the cell will decrease the "c" value and may result in a more sigmoidal curve.
-
Use a displacement titration: In this competitive binding experiment, a weaker, known binder is pre-incubated with the macromolecule. The high-affinity ligand (2-Chloro TNP) is then titrated, displacing the weaker binder. This allows for the determination of the high-affinity Kd.[1][9]
Q4: What control experiments are essential for a reliable 2-Chloro TNP ITC experiment?
A4: To ensure the observed heat changes are due to the binding of 2-Chloro TNP to the target macromolecule, the following control experiments are highly recommended:
-
Ligand into buffer: Titrate the 2-Chloro TNP solution from the syringe into the buffer-filled cell. This measures the heat of dilution of the ligand and any effects from the co-solvent.[12]
-
Buffer into macromolecule: Titrate the buffer (from the syringe) into the macromolecule solution in the cell. This accounts for any heat changes due to buffer dilution into the protein solution.[12]
Experimental Protocols & Workflows
A standard ITC experimental workflow is crucial for obtaining reproducible and high-quality data.
Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Hypothetical Signaling Pathway
As the specific protein target for 2-Chloro TNP is not yet defined in the provided context, the following diagram illustrates a hypothetical signaling pathway where 2-Chloro TNP acts as an inhibitor of a kinase. This is a common mechanism for small molecule drugs and serves as an example of pathway visualization.
References
- 1. CAS#:64209-25-2 | 1H-Indole-3-carboxaldehyde,2-chloro-1-phenyl-, 2-(2-nitrophenyl)hydrazone | Chemsrc [chemsrc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloronicotinic Acid | 2942-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | C15H10ClNO | CID 314793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-ClATP exerts anti-tumoural actions not mediated by P2 receptors in neuronal and glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline Binding Proteins from Streptococcus pneumoniae: A Dual Role as Enzybiotics and Targets for the Design of New Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-Chloro-8-arylthiomethyldipyridodiazepinone Derivatives with Activity against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple adaptations underly co-option of a CRISPR surveillance complex for RNA-guided DNA transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility problems with 2-Chloro TNP-ITP tetrasodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro TNP-ITP tetrasodium (B8768297).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2-Chloro TNP-ITP tetrasodium?
A high-concentration stock solution of this compound can be prepared in dimethyl sulfoxide (B87167) (DMSO). A concentration of 40 mg/mL in DMSO has been reported.[1]
Q2: Is this compound soluble in water?
Yes, as a tetrasodium salt, 2-Chloro TNP-ITP is expected to be soluble in water. However, the maximum solubility in aqueous buffers may be lower than in DMSO. It is recommended to prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous buffer for experiments.
Q3: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.
Q4: How should I prepare this compound for in vivo studies?
For in vivo applications, a common approach is to first dissolve the compound in DMSO to create a stock solution. This stock solution is then further diluted in a mixture of co-solvents to ensure solubility and biocompatibility. An example of a co-solvent mixture is DMSO, PEG300, Tween 80, and a saline or PBS buffer.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Cause & Solution:
-
Incorrect Solvent: While soluble in water, achieving high concentrations in aqueous buffers can be challenging. For a high-concentration stock solution, use DMSO.[1]
-
Low Temperature: Ensure the solvent is at room temperature before attempting to dissolve the compound.
-
Insufficient Mixing: Vortex or sonicate the solution briefly to aid dissolution.
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
-
Problem: The compound precipitates out of solution when the DMSO stock is diluted into an aqueous experimental buffer.
-
Possible Cause & Solution:
-
Final Concentration Too High: The final concentration in the aqueous buffer may exceed the compound's solubility limit in that specific medium. Try lowering the final concentration.
-
Buffer Incompatibility: Certain buffer components or a low pH can decrease the solubility of nucleotide analogs. It is advisable to use common biological buffers such as PBS, HEPES, or Tris at a neutral to slightly alkaline pH (pH 7.2-8.0).
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations and precipitation. Try adding the DMSO stock to a smaller volume of buffer first and then bringing it up to the final volume.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Stock Solution Concentration | 40 mg/mL | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 792.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 7.93 mg of the compound.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the DMSO stock solution into your desired experimental buffer (e.g., PBS, HEPES, Tris at pH 7.4) to achieve the final working concentration.
-
Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of other molecules in your experiment.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment to minimize the risk of degradation or precipitation.
Visualizations
Caption: A typical experimental workflow for preparing and using this compound.
Caption: A logical diagram for troubleshooting precipitation issues with this compound.
References
Technical Support Center: 2-Chloro TNP-ITP and Photobleaching Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential photobleaching effects on 2-Chloro TNP-ITP and strategies for its prevention. While specific photobleaching data for 2-Chloro TNP-ITP is not extensively documented in current literature, this guide outlines general principles and best practices applicable to novel and potentially fluorescent compounds.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical alteration of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process renders the molecule permanently unable to fluoresce, leading to a fading of the fluorescent signal during imaging experiments.[2] This phenomenon is a significant challenge in fluorescence microscopy as it can limit the duration of image acquisition and affect the quality and reliability of the data.[2][3]
Q2: What causes photobleaching of a fluorescent probe like 2-Chloro TNP-ITP?
A2: The primary causes of photobleaching include:
-
High-Intensity Light: Intense excitation light is a major driver of photobleaching.[2] Higher light intensities accelerate the photochemical destruction of the fluorophore.[4]
-
Prolonged Exposure: The longer a fluorophore is exposed to excitation light, the greater the likelihood of photobleaching.[2]
-
Reactive Oxygen Species (ROS): Excited fluorophores can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS can then chemically react with and destroy the fluorophore.[2] This often occurs when the fluorophore enters a long-lived, excited triplet state.[1][5]
Q3: How can photobleaching affect my experimental results with 2-Chloro TNP-ITP?
Q4: Are some fluorescent probes more susceptible to photobleaching than others?
A4: Yes, photostability is an intrinsic property that varies significantly among different fluorophores.[2] Some dyes are more robust and can withstand more excitation cycles before bleaching.[6] For instance, Alexa Fluor and DyLight Fluors are known to be more resistant to photobleaching compared to others.[1][6]
Troubleshooting Guide: Minimizing Photobleaching
If you are experiencing signal loss during your experiments with 2-Chloro TNP-ITP, consider the following troubleshooting steps to mitigate photobleaching.
| Symptom | Possible Cause | Suggested Solution |
| Rapid signal decay upon initial illumination. | Excitation light intensity is too high. | Reduce the power of the light source (e.g., laser, LED) to the lowest level that provides a sufficient signal-to-noise ratio.[3] Use neutral density filters to decrease illumination intensity without changing the spectral quality.[4][7] |
| Signal fades over the course of a time-lapse experiment. | Cumulative exposure to excitation light is excessive. | Decrease the total exposure time by reducing the duration of each individual exposure and/or increasing the interval between acquisitions.[7] |
| General weak signal and high background noise. | A combination of low probe concentration and photobleaching. | Optimize the concentration of 2-Chloro TNP-ITP. Consider using an antifade mounting medium to protect the sample from photobleaching.[4][6] |
| Inconsistent fluorescence intensity across different fields of view. | Pre-exposure to light during sample preparation or focusing. | Use transmitted light or focus on an area adjacent to your region of interest before switching to fluorescence imaging.[6] |
Experimental Protocols
Protocol 1: Assessing the Photostability of 2-Chloro TNP-ITP
This protocol provides a method to quantify the photobleaching rate of a fluorescent probe.
Objective: To determine the rate of fluorescence decay of 2-Chloro TNP-ITP under specific imaging conditions.
Materials:
-
Sample prepared with 2-Chloro TNP-ITP
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample with 2-Chloro TNP-ITP according to your experimental protocol.
-
Microscope Setup:
-
Turn on the microscope and select the appropriate filter set for 2-Chloro TNP-ITP.
-
Set the excitation light source to a desired intensity (it is recommended to start with a low intensity).
-
Adjust the camera settings (exposure time, gain) to obtain a clear image with a good signal-to-noise ratio.
-
-
Image Acquisition:
-
Select a region of interest (ROI) within your sample.
-
Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 seconds for a total duration of 5 minutes. It is crucial to keep the illumination and camera settings constant throughout the acquisition.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the mean fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant.
-
Protocol 2: Minimizing Photobleaching During Imaging
This protocol outlines a systematic approach to optimize imaging parameters to reduce photobleaching.
Objective: To acquire high-quality fluorescence images while minimizing signal loss due to photobleaching.
Procedure:
-
Find Region of Interest: Locate the general area you wish to image using transmitted light (e.g., DIC) at low magnification to minimize light exposure to the fluorescent probe.[6]
-
Set Initial Fluorescence Parameters:
-
Switch to a low-intensity fluorescence setting.
-
Select the appropriate filter cube for your probe.
-
Set the camera exposure time to a moderate starting value (e.g., 100-200 ms).[2]
-
-
Optimize Illumination Intensity: While viewing a representative area (but not your final imaging area), gradually decrease the excitation light intensity until the signal is just above the background noise. This will be your minimum required intensity.[2]
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector.[2] The image histogram should ideally occupy the lower to middle part of the dynamic range.
-
Acquire Test Image: Move to an adjacent, unexposed area of the sample and acquire a single image using the optimized settings.
-
Time-Lapse Test (if applicable): If you are performing a time-lapse experiment, run a short acquisition series on a test area. Measure the fluorescence intensity of a region of interest over time. If the intensity drops significantly (e.g., by more than 10-15%) over the acquisition period, your settings are still causing considerable photobleaching.[2] Re-adjust by further lowering the light intensity or increasing the time interval between images.
-
Consider Antifade Reagents: If photobleaching is still a significant issue, consider using a commercial antifade mounting medium.[3][6] These reagents are designed to quench reactive oxygen species and protect fluorophores.[3]
Data Presentation
As there is no specific quantitative data available for the photobleaching of 2-Chloro TNP-ITP, the following table provides a qualitative comparison of the photostability of some common fluorophores to serve as a general reference.
Table 1: Relative Photostability of Common Fluorophores
| Fluorophore Family | Relative Photostability | Notes |
| Alexa Fluor Dyes | High | Generally considered very photostable.[1][6] |
| DyLight Fluors | High | Known for their high resistance to photobleaching.[1][6] |
| Cyanine Dyes (e.g., Cy5) | Moderate to High | Photostability can vary within the family. |
| FITC | Low | Prone to rapid photobleaching.[3] |
| Green Fluorescent Protein (GFP) | Moderate | Can undergo 104–105 photon absorption/emission cycles before bleaching.[1] |
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 6. news-medical.net [news-medical.net]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
Technical Support Center: Correcting for Inner Filter Effects in Fluorescence Assays
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and correcting for the inner filter effect (IFE) in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that leads to a non-linear relationship between the concentration of a fluorophore and its measured fluorescence intensity.[1] This phenomenon occurs when components within the sample absorb either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector, causing an underestimation of the true fluorescence signal.[2][3]
Q2: What are the different types of inner filter effects?
A2: The inner filter effect is categorized into two main types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by substances in the sample, reducing the amount of light available to excite the fluorophore of interest.[2][4]
-
Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector. This is more prevalent when there is a significant overlap between the absorption spectrum of a sample component and the emission spectrum of the fluorophore.[5]
Q3: What causes the inner filter effect in my experiments with 2-Chloro TNP-ITP?
A3: The inner filter effect in your assays can be caused by several factors:
-
High concentrations of 2-Chloro TNP-ITP: At high concentrations, the fluorophore itself can absorb a significant portion of the excitation and/or emission light.
-
Other assay components: Buffers, substrates, co-factors, or small molecule inhibitors present in the assay may absorb light at the excitation or emission wavelengths of 2-Chloro TNP-ITP.[1]
-
Reaction products: The products of an enzymatic reaction can also have significant absorbance in the relevant spectral region.[1]
Q4: How can I determine if the inner filter effect is impacting my results?
A4: A primary indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of your fluorophore.[3] If you create a standard curve of 2-Chloro TNP-ITP fluorescence versus concentration, you will observe a plateau or even a decrease in fluorescence at higher concentrations if the IFE is significant. A general guideline is to keep the total absorbance of your sample at the excitation and emission wavelengths below 0.1 to minimize the IFE.[1][6]
Q5: What is the difference between the inner filter effect and fluorescence quenching?
A5: While both the inner filter effect and fluorescence quenching result in a decrease in fluorescence intensity, they are distinct phenomena. The inner filter effect is a result of light absorption by the sample and is dependent on the geometry of the measurement setup. In contrast, quenching involves molecular interactions that lead to non-radiative energy loss.[7] Temperature can often distinguish between the two, as quenching is typically temperature-dependent, whereas the inner filter effect is not.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Fluorescence signal is not linear with increasing concentration of 2-Chloro TNP-ITP. | The inner filter effect is occurring at higher concentrations. | 1. Measure Absorbance: Before conducting the fluorescence assay, measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is greater than 0.1, IFE is likely.[6] 2. Dilute Samples: If possible, dilute your samples to a concentration range where the absorbance is below 0.1. 3. Apply a Correction Factor: If dilution is not feasible, you can mathematically correct your fluorescence data using the measured absorbance values (see Experimental Protocols).[3] |
| Lower-than-expected fluorescence intensity. | 1. Inner Filter Effect. 2. Incorrect excitation/emission wavelengths. 3. Fluorescence quenching. | 1. Check for IFE: Follow the steps outlined above. 2. Confirm Spectral Properties: Verify the correct excitation and emission maxima for 2-Chloro TNP-ITP. 3. Distinguish from Quenching: Perform temperature-dependent fluorescence measurements. IFE is largely independent of temperature, while quenching often shows a temperature dependence. |
| Kinetic assay shows a lag phase or non-linear progress curve. | The changing concentration of substrates or products is altering the absorbance of the sample, leading to a dynamic inner filter effect. | 1. Monitor Absorbance Over Time: Measure the absorbance of the reaction mixture at several time points. 2. Apply Real-Time Correction: If absorbance changes, apply a time-dependent correction to your kinetic data. 3. Consider Alternative Fluorophores: If possible, use a fluorophore that excites and emits at longer wavelengths to minimize spectral overlap with assay components. |
| Emission spectrum appears distorted or red-shifted. | The secondary inner filter effect is occurring due to a significant overlap between the absorption and emission spectra of components in your sample.[5] | 1. Choose a Fluorophore with a Larger Stokes Shift: A larger separation between excitation and emission maxima will reduce the likelihood of re-absorption. 2. Apply Mathematical Correction: Use a correction formula that specifically accounts for absorbance at the emission wavelength.[7] |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This is the most common mathematical method to correct for the inner filter effect.[7]
Principle: The observed fluorescence intensity is corrected using the absorbance of the sample at both the excitation and emission wavelengths. This correction factor accounts for the attenuation of both the incoming excitation light and the outgoing emitted fluorescence.
Equation:
Fcorr = Fobs × 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the measured absorbance at the excitation wavelength.
-
Aem is the measured absorbance at the emission wavelength.
Methodology:
-
Prepare Samples: Prepare your 2-Chloro TNP-ITP samples at the desired concentrations.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of each sample in the same type of container (e.g., cuvette or microplate) that will be used for the fluorescence measurement.
-
Record the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) of 2-Chloro TNP-ITP.
-
-
Measure Fluorescence:
-
Using a fluorometer, measure the fluorescence intensity (Fobs) of each sample. Ensure that the excitation and emission wavelengths are set correctly for 2-Chloro TNP-ITP.
-
-
Calculate Corrected Fluorescence:
-
For each sample, use the equation above to calculate the corrected fluorescence intensity (Fcorr).
-
Data Presentation:
| Sample | Concentration (µM) | Aex | Aem | Fobs (a.u.) | Correction Factor (10(Aex + Aem)/2) | Fcorr (a.u.) |
| 1 | 1 | 0.02 | 0.01 | 10000 | 1.035 | 10350 |
| 2 | 5 | 0.10 | 0.05 | 45000 | 1.189 | 53505 |
| 3 | 10 | 0.20 | 0.10 | 75000 | 1.413 | 105975 |
| 4 | 20 | 0.40 | 0.20 | 110000 | 1.995 | 219450 |
Visualizations
Caption: Primary and secondary inner filter effects.
Caption: Experimental workflow for IFE correction.
Caption: Decision tree for IFE troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-TNP-ITP Tetrasodium
Welcome to the technical support center for the synthesis of 2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate, tetrasodium (B8768297) salt (2-Chloro-TNP-ITP). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of synthesizing this complex nucleotide analog.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of 2-Chloro-TNP-ITP.
Section 1: Synthesis of 2-Chloro-Inosine Precursor
-
Q1: My initial chlorination of inosine (B1671953) is resulting in a complex mixture of products with low yield of the desired 2-chloro-inosine. What's going wrong?
A1: Non-specific chlorination is a common problem. Inosine has multiple reactive sites. A more effective strategy is to start with a precursor like 2,6-dichloropurine (B15474) and glycosylate it with a protected ribose, such as tetraacetyl ribose. This is followed by selective ammonolysis or hydrolysis to replace the 6-chloro group, and subsequent deprotection to yield 2-chloro-inosine. This approach provides better regioselectivity and higher yields.
-
Q2: The glycosylation reaction between 2,6-dichloropurine and tetraacetyl ribose is inefficient. How can I improve the yield?
A2: Several factors can influence the efficiency of this condensation reaction. Ensure all reactants and solvents are anhydrous. The choice of catalyst is also critical; while Lewis acids like tin tetrachloride have been used, organic bases such as 4-dimethylaminopyridine (B28879) (DMAP) can also effectively catalyze the reaction under milder conditions[1]. Consider optimizing the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal stopping point.
Section 2: Phosphorylation to 2-Chloro-ITP
-
Q3: I'm struggling with the phosphorylation of 2-chloro-inosine to its triphosphate form (2-Chloro-ITP). The yield is low, and I'm getting a mix of mono-, di-, and triphosphates.
A3: Phosphorylation is a notoriously challenging step in nucleotide synthesis[2].
-
Chemical Methods: The Ludwig-Eckstein reaction, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, is an efficient one-pot method for synthesizing nucleoside triphosphates[3][4]. Ensure you are using a proton sponge or a suitable base to neutralize the HCl generated during the initial reaction. The subsequent reaction with pyrophosphate must be carried out under strictly anhydrous conditions.
-
Enzymatic Methods: A multi-enzyme cascade can be a highly specific alternative. This would involve converting 2-chloro-inosine to its monophosphate using a nucleoside kinase, followed by conversion to the diphosphate (B83284) and then the triphosphate using nucleoside diphosphate kinase (NDPK), with ATP serving as the ultimate phosphate (B84403) donor[5][6]. This method often results in higher purity but requires specialized enzymes.
-
-
Q4: How do I effectively purify 2-Chloro-ITP from the reaction mixture?
A4: Anion-exchange chromatography is the method of choice for separating nucleotides based on their charge[7]. A gradient of a salt buffer (e.g., triethylammonium (B8662869) bicarbonate or NaCl) can effectively separate the mono-, di-, and triphosphate species. The purity of fractions should be assessed by analytical ion-exchange HPLC.
Section 3: TNP Labeling and Final Purification
-
Q5: The reaction between 2-Chloro-ITP and 2,4,6-trinitrobenzene-1-sulfonate (TNBS) to form 2-Chloro-TNP-ITP is not proceeding to completion.
A5: This reaction involves the formation of a Meisenheimer complex on the ribose moiety and is pH-dependent[8]. Ensure the reaction is performed in a suitable aqueous buffer at a slightly alkaline pH (around 8.0-8.5). The reaction should be protected from light, as TNP derivatives can be light-sensitive[9]. Gently warming the reaction may improve the rate, but excessive heat can lead to degradation.
-
Q6: After purification by HPLC, my final product, 2-Chloro-TNP-ITP, seems to be degrading quickly.
A6: Nucleotide triphosphates are susceptible to hydrolysis, especially at acidic pH. The TNP group can also be unstable. Ensure your final product is in a slightly basic buffer (pH 7.5-8.0) and stored at -20°C or below[10]. Lyophilization to a stable powder is recommended for long-term storage. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
-
Q: What is the primary application of 2-Chloro-TNP-ITP?
-
A: Based on its structural similarity to TNP-ATP, 2-Chloro-TNP-ITP is designed as a fluorescent analog of inosine triphosphate (ITP) and guanosine (B1672433) triphosphate (GTP). It can be used as a spectroscopic probe to study the binding and kinetics of ITP/GTP-dependent proteins, such as certain G-proteins and kinases[8]. The TNP group's fluorescence is environmentally sensitive, often increasing upon binding to a protein's nucleotide-binding pocket[11][12].
-
-
Q: Why the "2-Chloro" modification?
-
A: The 2-chloro substitution on the purine (B94841) ring can alter the electronic properties and steric profile of the molecule. This can lead to changes in binding affinity or selectivity for different nucleotide-binding proteins, making it a useful tool for probing the specific structural requirements of a binding site.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is required:
-
HPLC: Reverse-phase and ion-exchange HPLC are essential for determining purity[13][14][15].
-
Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) in negative ion mode is ideal for confirming the molecular weight of the final product.
-
UV-Vis Spectroscopy: The compound should exhibit characteristic absorbance peaks for the purine ring (~260 nm) and the TNP group (~408 nm and 470 nm)[8].
-
NMR Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the complete structure, including the presence and position of the chloro, ribose, triphosphate, and TNP moieties.
-
-
-
Q: What are the expected storage conditions for 2-Chloro-TNP-ITP tetrasodium?
-
A: Store the compound as a lyophilized powder or in a slightly basic aqueous buffer (pH ~7.5) at -20°C or -80°C. It is critical to protect it from light to prevent photobleaching of the TNP group[9].
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-ITP (Ludwig-Eckstein Method)
-
Preparation: Dry 2-chloro-inosine by co-evaporation with pyridine (B92270) and suspend it in anhydrous trimethyl phosphate.
-
Activation: Add 1.5 equivalents of proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to the suspension. Cool the mixture to 0°C.
-
Add 1.1 equivalents of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one dropwise and stir at 0°C for 30-60 minutes.
-
Phosphorylation: In a separate flask, mix 1.5 equivalents of tributylammonium (B8510715) pyrophosphate with tributylamine (B1682462) in anhydrous DMF.
-
Add the pyrophosphate solution to the activated nucleoside mixture. Stir vigorously for 30 minutes.
-
Hydrolysis: Quench the reaction by adding 1% iodine in pyridine/water. Stir for 20 minutes, then decolorize with aqueous sodium sulfite.
-
Purification: Dilute the reaction mixture with water and purify by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of 0.1 M to 1.0 M triethylammonium bicarbonate.
-
Combine and lyophilize the fractions corresponding to the triphosphate product.
Protocol 2: Synthesis and Purification of 2-Chloro-TNP-ITP
-
Reaction Setup: Dissolve the lyophilized 2-Chloro-ITP in a 50 mM HEPES buffer (pH 8.2).
-
TNP Labeling: Add 1.5 equivalents of 2,4,6-trinitrobenzene-1-sulfonate (TNBS) dissolved in a small amount of the same buffer.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours. Monitor the reaction progress by observing the development of the characteristic yellow-orange color and by analytical reverse-phase HPLC.
-
Purification: Purify the final product using preparative reverse-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) in a triethylammonium acetate (B1210297) buffer.
-
Salt Exchange & Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and pass the product through a column of Dowex 50W-X8 (Na+ form) to obtain the tetrasodium salt. Lyophilize the eluate to yield the final product as a brightly colored powder.
Data Presentation
Table 1: Summary of Expected Yields and Purity at Each Stage
| Synthesis Stage | Product | Typical Yield (%) | Purity Target (by HPLC) | Key Analytical Methods |
| Glycosylation & Deprotection | 2-Chloro-Inosine | 60-75% | >98% | NMR, LC-MS |
| Phosphorylation | 2-Chloro-ITP | 40-60% | >95% | Ion-Exchange HPLC, 31P NMR |
| TNP Labeling & Purification | 2-Chloro-TNP-ITP | 70-85% | >99% | RP-HPLC, UV-Vis, ESI-MS |
Table 2: Spectroscopic Properties of TNP-Nucleotides
| Property | Free TNP-Nucleotide in Water | Protein-Bound TNP-Nucleotide |
| Absorbance Maxima (λmax) | 408 nm, 470 nm | Shift of 5-15 nm |
| Fluorescence Excitation (λex) | ~410 nm | ~410 nm |
| Fluorescence Emission (λem) | ~560 nm[8] | Blue-shift to ~530-550 nm |
| Quantum Yield | Low | Significant increase |
Visualizations
Caption: Hypothetical workflow for the synthesis of 2-Chloro-TNP-ITP Tetrasodium.
Caption: Troubleshooting logic for low yield in 2-Chloro-TNP-ITP synthesis.
References
- 1. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 2. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 6. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dupont.com [dupont.com]
- 8. TNP-ATP - Wikipedia [en.wikipedia.org]
- 9. TNP-ATP (2'-(or-3')-O-(Trinitrophenyl) Adenosine 5'-Triphosphate, Trisodium Salt) 2 mL | Buy Online [thermofisher.com]
- 10. neb.com [neb.com]
- 11. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with non-specific binding of 2-Chloro TNP-ITP
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing non-specific binding issues with 2-Chloro-4-(2,4,6-trinitrophenyl)amino-quinazoline inosine (B1671953) triphosphate (2-Chloro TNP-ITP). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro TNP-ITP and what is its likely mechanism of action?
A1: 2-Chloro TNP-ITP is a synthetic nucleotide analog. Based on its structure, it is designed to function as a probe in biochemical assays, likely targeting nucleotide-binding sites in proteins such as kinases, ATPases, or polymerases.[1][2][3][4] The trinitrophenyl (TNP) group is a well-known hapten and can be used for immunological detection, and it also imparts colorimetric or fluorescent properties that are useful for binding studies.[5][6] The chloro group modification may enhance its binding affinity or specificity for certain enzymes.
Q2: What are the primary causes of non-specific binding with 2-Chloro TNP-ITP?
A2: Non-specific binding of 2-Chloro TNP-ITP can be attributed to several factors related to its chemical structure:
-
Hydrophobic Interactions: The trinitrophenyl (TNP) group and the chlorinated quinazoline (B50416) core are aromatic and can participate in hydrophobic interactions with various proteins and cellular components.[7]
-
Electrostatic Interactions: The triphosphate chain carries a strong negative charge, which can lead to non-specific binding to positively charged regions on proteins or other biomolecules.[8]
-
Hydrogen Bonding: The nitro groups of the TNP moiety are capable of forming hydrogen bonds with amino acid residues on proteins, contributing to off-target binding.[9]
-
High Probe Concentration: Using excessively high concentrations of the probe can lead to saturation of non-specific sites, increasing background signal.
Troubleshooting Guide
This guide provides systematic steps to diagnose and mitigate non-specific binding of 2-Chloro TNP-ITP in your experiments.
Problem: High background signal or non-specific binding observed.
Logical Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting non-specific binding of 2-Chloro TNP-ITP.
1. Optimize Probe Concentration
-
Rationale: The simplest reason for non-specific binding is a probe concentration that is too high. A concentration titration is the first and most crucial step.
-
Protocol:
-
Perform a concentration-response curve for your target of interest to determine the optimal concentration that gives a robust specific signal without a high background.
-
If the specific binding is known, aim to use a concentration of 2-Chloro TNP-ITP that is close to the dissociation constant (Kd) for your target.
-
If the Kd is unknown, test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to identify the optimal window.
-
2. Modify Buffer Conditions
-
Rationale: The composition of your experimental buffer can significantly influence non-specific interactions.
-
Recommendations:
-
pH: Adjust the pH of your buffer. The charge of both your target protein and the probe can be altered, which may reduce electrostatic interactions.
-
Salt Concentration: Increase the ionic strength of your buffer by adding NaCl or KCl (e.g., 150-500 mM). This can help to disrupt non-specific electrostatic interactions.
-
Example Buffer Modifications and Expected Outcomes
| Parameter | Modification | Rationale | Expected Outcome |
| Ionic Strength | Increase NaCl from 100 mM to 300 mM | Shields electrostatic interactions. | Reduction in background signal from charged surfaces. |
| pH | Adjust pH towards the isoelectric point (pI) of the target protein | Minimizes the net charge of the protein. | Reduced non-specific binding to charged surfaces. |
3. Introduce Blocking Agents
-
Rationale: Blocking agents are inert proteins or other molecules that occupy potential non-specific binding sites, thereby reducing the background signal from your probe.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 0.1% to 1% (w/v).
-
Casein or Non-fat Dry Milk: Often used in blotting applications at 1-5% (w/v).
-
Unrelated Protein: A purified protein that is known not to interact with your target can also be used.
-
4. Add Non-ionic Detergents
-
Rationale: Non-ionic detergents can help to disrupt non-specific hydrophobic interactions.
-
Recommended Detergents:
-
Tween-20 or Triton X-100: Use at a low concentration, typically 0.01% to 0.1% (v/v). Be cautious as higher concentrations can disrupt protein structure or specific interactions.
-
5. Perform Control Experiments
-
Rationale: Proper controls are essential to confirm that the observed signal is specific to the intended target.
-
Experimental Controls:
-
Competition Assay: Pre-incubate your sample with an excess of a non-labeled, specific ligand (e.g., ATP or ITP) before adding 2-Chloro TNP-ITP. A significant reduction in signal indicates specific binding.
-
Negative Control: Use a cell line or protein sample that does not express your target of interest. A low signal in the negative control confirms target specificity.
-
Structural Analog Control: If available, use a structurally similar compound that is known to be inactive.
-
Signaling Pathway Considerations
If using 2-Chloro TNP-ITP to study a signaling pathway, it is crucial to validate its effect on downstream events.
Caption: Diagram illustrating the intended specific binding and potential off-target effects of 2-Chloro TNP-ITP.
Detailed Experimental Protocols
Protocol 1: General Binding Assay with 2-Chloro TNP-ITP
-
Preparation of Reagents:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.
-
Target Protein: Prepare a stock solution of your purified protein in a suitable buffer.
-
2-Chloro TNP-ITP: Prepare a concentrated stock solution in DMSO and dilute to the final working concentration in the binding buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Procedure:
-
Add 50 µL of the binding buffer to the wells of a microplate.
-
Add 25 µL of the target protein at the desired concentration.
-
For competition experiments, add 10 µL of a high concentration of unlabeled ligand (e.g., 1 mM ATP) or buffer.
-
Add 15 µL of 2-Chloro TNP-ITP at various concentrations.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Protocol 2: Western Blot to Confirm Target Engagement
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of 2-Chloro TNP-ITP for the desired time.
-
Include a vehicle control (DMSO) and a positive control (a known activator/inhibitor of the pathway).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream marker of your target's activity overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
By systematically applying these troubleshooting strategies and employing rigorous experimental controls, researchers can effectively address issues of non-specific binding and obtain reliable data with 2-Chloro TNP-ITP.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The binding of the fluorescent ATP analogue 2'(3')-trinitrophenyladenosine-5'-triphosphate to rat liver fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca2+-ATPase in the absence of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonspecific Binding of Adenosine Tripolyphosphate and Tripolyphosphate Modulates the Phase Behavior of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of nitro groups in the binding of nitroaromatics to protein MOPC 315 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Enzyme Inhibition Data: A Comparative Analysis of Kinase Inhibitors
Introduction
Validating enzyme inhibition data is a critical step in drug discovery and biomedical research. The accuracy and reproducibility of these data depend on well-designed experiments, including the use of appropriate controls and a clear understanding of the inhibitor's properties. This guide provides a framework for validating enzyme inhibition data, using a comparison between a broad-spectrum inhibitor and a selective inhibitor to illustrate key concepts.
While the initial query mentioned "2-Chloro TNP-ITP," this appears to be a misnomer, as literature searches predominantly associate "ITP" with Immune Thrombocytopenia, a medical condition. Therefore, to provide a relevant and practical guide, we will focus on well-characterized and widely used tool compounds in kinase inhibition assays: Staurosporine and H-89.
Comparative Analysis: Broad-Spectrum vs. Selective Inhibition
The choice of a reference inhibitor is crucial for validating an enzyme inhibition assay. Staurosporine, a natural alkaloid, is a classic example of a potent, broad-spectrum kinase inhibitor. It binds to the ATP-binding site of a vast number of kinases, making it a useful positive control for assay development but challenging for studying the specific function of a single kinase.[1] In contrast, inhibitors like H-89 are designed to be more selective, primarily targeting a specific kinase or a small subset of kinases. H-89 is well-known as a potent and selective inhibitor of Protein Kinase A (PKA).[2][3]
This comparison highlights the trade-off between potency and selectivity. While Staurosporine can confirm that an assay is capable of detecting inhibition, a selective inhibitor like H-89 is necessary to probe the function of a specific enzyme within a complex biological system.
Data Presentation: Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for Staurosporine and H-89 against a panel of different protein kinases, demonstrating the difference between a broad-spectrum and a selective inhibitor.
| Kinase | Staurosporine IC50 (nM) | H-89 IC50 (nM) |
| PKA | 7 - 15 | 48 - 135 |
| PKG | 8.5 - 18 | ~500 |
| PKC | 0.7 - 5 | >25,000 |
| ROCKII | - | 270 |
| MSK1 | - | 120 |
| S6K1 | 5 | 80 |
| CaMKII | 20 | >25,000 |
| p60v-src | 6 | - |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. The values presented are representative figures from published data.[1][2][4][5]
Experimental Protocols
General In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate (e.g., Kemptide for PKA)
-
Inhibitor stock solution (e.g., Staurosporine or H-89 in DMSO)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
10 mM MgCl₂
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).
-
In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Add the purified kinase to each reaction and pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP, along with MgCl₂. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: A diagram of the cAMP/PKA signaling pathway, a common target for kinase inhibitors like H-89.
Caption: A step-by-step workflow for a typical radiometric in vitro kinase inhibition assay.
Caption: A diagram illustrating the logical relationship between inhibitor selectivity and experimental application.
References
A Comparative Guide to TNP-ATP and TNP-GTP: Fluorescent Analogs for Probing Nucleotide-Binding Proteins
A comparative analysis of 2-Chloro-trinitrophenyl inosine (B1671953) triphosphate (2-Chloro TNP-ITP) with 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) and 2',3'-O-(2,4,6-trinitrophenyl) guanosine (B1672433) 5'-triphosphate (TNP-GTP) cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "2-Chloro TNP-ITP" or its usage in biochemical research. This suggests that the compound may be novel, not yet described in published literature, or the nomenclature may be inaccurate.
This guide will therefore focus on a detailed comparison of the two well-characterized and widely used fluorescent nucleotide analogs: TNP-ATP and TNP-GTP . These molecules are invaluable tools for researchers in biochemistry, pharmacology, and drug development for studying the structure, function, and kinetics of nucleotide-binding proteins.
Introduction to TNP-Nucleotide Analogs
TNP-ATP and TNP-GTP are synthetic analogs of the naturally occurring nucleotides adenosine triphosphate (ATP) and guanosine triphosphate (GTP), respectively.[1] The key modification in these analogs is the attachment of a 2,4,6-trinitrophenyl (TNP) group to the ribose sugar of the nucleotide.[2] This TNP moiety confers unique spectroscopic properties upon the molecules, making them powerful probes for investigating protein-nucleotide interactions.[3][4]
The TNP group is a chromophore and a fluorophore, meaning it absorbs and emits light at specific wavelengths.[2] In an aqueous solution, the fluorescence of TNP-nucleotides is relatively weak. However, upon binding to the nucleotide-binding pocket of a protein, the local environment of the TNP group becomes more hydrophobic, leading to a significant enhancement in its fluorescence intensity and a shift in its emission spectrum.[2][3] This change in fluorescence provides a direct and sensitive method to monitor binding events in real-time.
Core Applications and Mechanisms of Action
While both TNP-ATP and TNP-GTP serve as fluorescent probes, their applications are dictated by the specific nucleotide requirements of the biological systems under investigation.
TNP-ATP is primarily used to study proteins that bind and/or hydrolyze ATP. A major area of its application is in the study of P2X receptors , which are ATP-gated ion channels. TNP-ATP acts as a potent and selective antagonist for several P2X receptor subtypes, including P2X1, P2X3, and P2X2/3.[5][6][7] Its high affinity allows it to be used to discriminate between different P2X receptor subtypes in various tissues.[5] The binding of TNP-ATP to P2X receptors blocks the channel from opening in response to ATP.[8]
TNP-GTP , on the other hand, is employed to investigate GTP-binding proteins, commonly known as G-proteins . G-proteins are crucial molecular switches in cellular signaling pathways, cycling between an inactive GDP-bound state and an active GTP-bound state.[9] TNP-GTP can act as a substitute for GTP in binding to G-proteins and can be used to study the kinetics of GTP binding and hydrolysis.[10][11] It has been shown to inhibit the activity of certain enzymes, such as liver glutamate (B1630785) dehydrogenase, by competing with GTP for its binding site.[10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for TNP-ATP and TNP-GTP based on available experimental data.
Table 1: Spectroscopic Properties of TNP-Nucleotide Analogs
| Property | TNP-ATP | TNP-GTP |
| Excitation Wavelength (λex) | 408 nm, 470 nm | 408 nm, 470 nm |
| Emission Wavelength (λem) | ~552 nm (in water) | ~552 nm (in water) |
| Molar Extinction Coefficient (ε) at pH 7.5 | 25,000 M⁻¹cm⁻¹ (259 nm), 26,400 M⁻¹cm⁻¹ (408 nm), 18,500 M⁻¹cm⁻¹ (470 nm) | 24,100 M⁻¹cm⁻¹ (252 nm), 26,500 M⁻¹cm⁻¹ (408 nm), 18,300 M⁻¹cm⁻¹ (470 nm) |
Table 2: Comparative Performance in Biological Assays
| Parameter | TNP-ATP | TNP-GTP | Target Protein/System |
| IC₅₀ | 6 nM[6] | - | P2X₁ Receptor |
| 0.9 nM[6] | - | P2X₃ Receptor | |
| 7 nM[6] | - | P2X₂/₃ Receptor | |
| Kᵢ | < 1 µM | - | CheA autophosphorylation |
| - | 2.7 µM[10] | Bovine Liver Glutamate Dehydrogenase | |
| Kₑ | - | 0.66 µM (without NADH), 0.11 µM & 0.71 µM (with NADH)[10] | Bovine Liver Glutamate Dehydrogenase |
Note: "-" indicates data not available or not applicable from the provided search results.
Experimental Protocols
The following are generalized methodologies for key experiments utilizing TNP-ATP and TNP-GTP. Specific concentrations and conditions will vary depending on the protein and assay system.
Fluorescence Spectroscopy for Binding Affinity Determination
This method relies on the change in fluorescence of the TNP-nucleotide upon binding to a protein.
-
Preparation of Solutions: Prepare a stock solution of the purified protein of interest in a suitable buffer (e.g., Tris-HCl or HEPES) at a known concentration. Prepare a stock solution of TNP-ATP or TNP-GTP in the same buffer.
-
Fluorescence Titration:
-
Place a fixed concentration of the protein in a quartz cuvette.
-
Measure the baseline fluorescence of the protein solution by exciting at ~410 nm and recording the emission spectrum from ~500 to 600 nm.
-
Incrementally add small aliquots of the TNP-nucleotide stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the TNP-nucleotide concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kₑ).
-
Enzyme Inhibition Assays
This protocol is used to determine the inhibitory potency (IC₅₀ or Kᵢ) of a TNP-nucleotide on an enzyme.
-
Enzyme Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate(s), and any necessary cofactors in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of TNP-ATP or TNP-GTP to the reaction mixtures. Include a control reaction with no inhibitor.
-
Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme). Monitor the reaction progress over time using a suitable method (e.g., spectrophotometry, radiography).
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Kᵢ), perform the experiment at different substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Synthesis and conformational studies of 2-beta-chloro, 1-alpha-fluoro, and 2-beta-fluoro derivatives of 2-deoxy-N-acetyl-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Synthesis and antihyperlipidemic activity of some novel condensed 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do we diagnose immune thrombocytopenia in 2018? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca2+-ATPase in the absence of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Biomarkers for Diagnosis and Monitoring of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transitioning patients with immune thrombocytopenia to second‐line therapy: Challenges and best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ongoing clinical trials to watch in ITP | VJHemOnc [vjhemonc.com]
- 11. Inosine triphosphate pyrophosphatase from Trypanosoma brucei cleanses cytosolic pools from deaminated nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro TNP-ITP Tetrasodium and Other Fluorescent ITP Analogs
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent nucleotide analogs, selecting the optimal probe is critical for insightful and unambiguous results. This guide provides a detailed comparison of 2-Chloro TNP-ITP tetrasodium (B8768297) and other fluorescent Inosine 5'-triphosphate (ITP) analogs, focusing on their performance characteristics and supported by experimental data. While direct comparative studies on 2-Chloro TNP-ITP tetrasodium are not abundant in peer-reviewed literature, this guide draws parallels from the well-characterized family of trinitrophenyl (TNP) nucleotide analogs to offer a comprehensive overview.
Overview of Fluorescent ITP Analogs
Fluorescent nucleotide analogs are indispensable tools for studying the structure, function, and dynamics of nucleotide-binding proteins.[1][2][3] These probes, which can often substitute for their natural counterparts, allow for real-time monitoring of binding events, conformational changes, and enzymatic activity.[1][4][5] The fluorescence of these analogs is frequently sensitive to the local environment, exhibiting changes in intensity, lifetime, or emission wavelength upon binding to a protein.[5][6]
The trinitrophenyl (TNP) family of nucleotides, including TNP-ATP, TNP-GTP, and by extension TNP-ITP, are ribose-modified analogs known for their significant fluorescence enhancement upon binding to proteins.[3][6][7] This property makes them particularly useful for determining binding affinities and studying enzyme kinetics.[1][3] Other notable classes of fluorescent nucleotide analogs include the MANT (N-methylanthraniloyl) and BODIPY derivatives, as well as isomorphic analogs that mimic the natural base more closely.[2][5][8]
Quantitative Comparison of Fluorescent ITP Analog Classes
The selection of a fluorescent analog is often dictated by its spectral properties, environmental sensitivity, and potential interference with the biological system under investigation. The following table summarizes the key quantitative data for different classes of fluorescent nucleotide analogs relevant for comparison with 2-Chloro TNP-ITP.
| Feature | TNP Analogs (e.g., TNP-ITP) | MANT Analogs | BODIPY Analogs | Isomorphic Analogs (e.g., 2-aminopurine) |
| Excitation Max (λex) | ~408 / 470 nm[3][6][9] | ~355 nm | Varies (e.g., ~503 nm for BODIPY FL) | ~310 nm[10] |
| Emission Max (λem) | ~530-560 nm (in water)[3][6] | ~448 nm | Varies (e.g., ~512 nm for BODIPY FL) | ~370 nm[10] |
| Key Feature | Significant fluorescence enhancement and blue shift upon protein binding.[3][6] | Environmentally sensitive fluorescence; useful for proteins sensitive to purine (B94841) base modifications.[8] | High quantum yield and photostability; fluorescence often quenched in solution and recovered upon binding.[8] | Minimal structural perturbation; fluorescence is sensitive to base stacking.[5][10] |
| Extinction Coefficient (ε) | ε₄₀₈ nm ≈ 24,400 M⁻¹cm⁻¹ (for TNP-AMP)[9] | ε₃₅₅ nm ≈ 5,700 M⁻¹cm⁻¹ | High (typically >70,000 M⁻¹cm⁻¹) | ε₃₁₀ nm ≈ 10,000 M⁻¹cm⁻¹ |
| Common Applications | Binding affinity studies, enzyme kinetics, fluorescence microscopy.[1][3] | Probing nucleotide-protein interactions, FRET studies.[8] | High-sensitivity detection, fluorescence polarization assays.[8] | Real-time kinetics of nucleotide incorporation by polymerases.[10] |
Experimental Protocols
A fundamental experiment when characterizing a new fluorescent nucleotide analog is to measure the change in its fluorescence upon binding to a target protein. This allows for the determination of the dissociation constant (Kd), a measure of binding affinity.
Protocol: Determination of Dissociation Constant (Kd) by Fluorescence Titration
Objective: To quantify the binding affinity of a fluorescent ITP analog (e.g., 2-Chloro TNP-ITP) to a specific ITP-binding protein.
Materials:
-
Fluorescent ITP analog (e.g., this compound) stock solution.
-
Purified ITP-binding protein of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).
-
Fluorometer with appropriate excitation and emission filters/monochromators.
-
Microcuvettes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the fluorescent ITP analog in the assay buffer. Determine its precise concentration by measuring its absorbance at its λmax and using its molar extinction coefficient.
-
Prepare a stock solution of the purified protein. Determine its concentration using a standard protein assay (e.g., Bradford or BCA) or by absorbance at 280 nm if the extinction coefficient is known.
-
Dilute the stocks to appropriate working concentrations in the assay buffer.
-
-
Fluorometer Setup:
-
Set the excitation and emission wavelengths for the fluorescent ITP analog. For a TNP analog, this would be around 470 nm for excitation and 540 nm for emission.
-
Set the slit widths to optimize the signal-to-noise ratio.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the fluorescent ITP analog (typically in the low nanomolar to micromolar range), make successive additions of the protein from a concentrated stock.
-
After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the measured intensity by the dilution factor at each titration point.
-
Plot the change in fluorescence (ΔF) against the protein concentration.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological relationships.
Conclusion
While this compound is a specialized fluorescent probe with limited direct comparative data, its properties can be inferred from the broader class of TNP-nucleotide analogs. These analogs are characterized by their pronounced fluorescence enhancement upon protein binding, making them excellent tools for affinity and kinetic studies. When selecting a fluorescent ITP analog, researchers should consider the specific requirements of their experimental system, including the desired spectral properties, the potential for steric hindrance by the fluorophore, and the nature of the biological question being addressed. The protocols and comparative data presented here serve as a guide to making an informed decision for the successful application of fluorescent nucleotide analogs in research and development.
References
- 1. Fluorescent and colored trinitrophenylated analogs of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical properties of popular fluorescent adenosine nucleotide analogs used in enzyme mechanism probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chromophoric and fluorescent analog of GTP, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene)-GTP, as a spectroscopic probe for the GTP inhibitory site of liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. TNP-AMP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Isothermal Nucleic Acid Amplification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isothermal nucleic acid amplification techniques offer rapid and sensitive alternatives to traditional PCR for a variety of molecular diagnostic and research applications. The "2-Chloro TNP-ITP-based assay" mentioned in your query likely refers to an isothermal polynucleotide amplification method utilizing a 2-Chloro-4-(2,4,6-trinitrophenyl) moiety as a reporter. This guide provides a framework for designing robust control experiments for such assays by comparing common isothermal methods: Loop-Mediated Isothermal Amplification (LAMP), Rolling Circle Amplification (RCA), and Nucleic Acid Sequence-Based Amplification (NASBA).
Comparison of Key Isothermal Amplification Methods
The selection of an appropriate isothermal amplification method depends on the specific application, target nucleic acid, and desired performance characteristics. The following table summarizes the key features of LAMP, RCA, and NASBA to aid in this selection process.
| Feature | Loop-Mediated Isothermal Amplification (LAMP) | Rolling Circle Amplification (RCA) | Nucleic Acid Sequence-Based Amplification (NASBA) |
| Principle | Auto-cycling strand displacement DNA synthesis using a set of 4-6 primers recognizing 6-8 distinct regions of the target. | A DNA polymerase extends a primer on a circular template, displacing the newly synthesized strand to create a long concatemer of the template sequence. | Continuous amplification of RNA targets through the concerted action of reverse transcriptase, RNase H, and T7 RNA polymerase. |
| Target Nucleic Acid | DNA or RNA (with reverse transcriptase) | DNA (circular) or RNA (after reverse transcription and circularization) | RNA |
| Typical Reaction Temperature | 60-65°C[1] | 30-37°C | 41°C[1] |
| Typical Reaction Time | 15-60 minutes[2] | 1-18 hours | 30-90 minutes[3] |
| Sensitivity | High, can detect down to a few copies of the target. | Very high, capable of single-molecule detection. | High, with a detection limit of around 100-200 copies/mL in some applications.[3] |
| Specificity | High, due to the use of multiple primers recognizing distinct regions. | High, dependent on the specificity of the padlock probe ligation. | High, relies on the specificity of two primers. |
| Primer Design | Complex, requiring specialized software. | Relatively simple, involves designing a padlock probe and amplification primers. | Relatively straightforward, requires a T7 promoter sequence on one primer.[3] |
Essential Control Experiments for Isothermal Assays
Robust validation and routine use of any isothermal amplification assay necessitate a comprehensive set of control experiments to ensure accuracy and reliability.
Positive Controls
A positive control contains the target nucleic acid sequence and is essential for verifying that the assay is working correctly.
-
Purpose : To confirm that all reagents are active and the reaction conditions are optimal for amplification. A successful positive control indicates that the primers, polymerase, and other reaction components are functioning as expected.
-
Types of Positive Controls :
-
Purified Nucleic Acid : A known concentration of purified DNA or RNA containing the target sequence. This is crucial for determining the limit of detection (LoD) of the assay.
-
Cloned Target Sequence : A plasmid containing the target sequence can provide a stable and quantifiable source of positive control material.
-
In Vitro Transcribed RNA : For RNA-targetted assays like NASBA, in vitro transcribed RNA of the target sequence is an appropriate positive control.
-
Whole Organism/Cell Lysate : Lysates from organisms or cell lines known to contain the target nucleic acid can serve as a more complex positive control, mimicking a real sample matrix.
-
Negative Controls
Negative controls are critical for identifying contamination and non-specific amplification.
-
Purpose : To ensure that the amplification observed is specific to the target sequence and not a result of contamination or primer-dimer formation.
-
Types of Negative Controls :
-
No-Template Control (NTC) : This control contains all the reaction components except for the template nucleic acid. An NTC should not produce any amplification signal. Amplification in the NTC is a clear indicator of reagent or environmental contamination.
-
Negative Sample Control : A sample that is known to not contain the target nucleic acid. This control helps to assess the specificity of the assay in a relevant biological matrix and can reveal non-specific binding of primers to other sequences in the sample.
-
Cross-Reactivity Panel : For diagnostic assays, it is crucial to test against a panel of closely related organisms or sequences to ensure the assay does not produce false-positive results.
-
Internal Controls
An internal control is a non-target nucleic acid sequence that is co-amplified in the same reaction tube as the target sequence.
-
Purpose : To monitor for the presence of inhibitors in the sample that could lead to false-negative results. If the internal control amplifies but the target does not, it suggests that the sample is truly negative. If neither the internal control nor the target amplifies, it indicates the presence of inhibitors.
-
Types of Internal Controls :
-
Endogenous Internal Control : A naturally occurring nucleic acid sequence present in the sample (e.g., a housekeeping gene).
-
Exogenous Internal Control : A synthetic nucleic acid sequence that is spiked into the sample before nucleic acid extraction or into the amplification reaction.
-
Control Experiments for Reporter Chemistries (e.g., 2-Chloro TNP)
The "2-Chloro TNP" moiety is likely a hapten reporter, similar to dinitrophenyl (DNP), which can be detected using an antibody-based system (e.g., ELISA-like detection) or other colorimetric methods. Control experiments for such a reporter system are crucial for validating the detection step of the assay.
-
No-Probe Control : A reaction performed without the 2-Chloro TNP-labeled probe. This control ensures that any signal generated is dependent on the presence of the specific probe.
-
Reporter Specificity Control : An assay performed with an unrelated probe labeled with the same 2-Chloro TNP reporter. This control verifies that the detection system is specific to the hybridization of the correct probe to the amplicon and not just to the presence of the reporter molecule.
-
Conjugate Control (for antibody-based detection) : If an antibody-enzyme conjugate is used for detection, a control reaction without the conjugate should be performed to ensure that the substrate does not produce a signal on its own.
-
Substrate Blank : A measurement of the signal from the detection substrate alone to establish the background signal.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are generalized protocols for LAMP, RCA, and NASBA. Specific component concentrations and cycling parameters should be optimized for each target and primer set.
Loop-Mediated Isothermal Amplification (LAMP) Protocol
-
Reaction Setup : Prepare a master mix containing Bst DNA polymerase, reaction buffer, dNTPs, MgSO4, betaine (B1666868) (optional, for GC-rich targets), and the LAMP primer mix (FIP, BIP, F3, B3, and optional LoopF/LoopB primers).
-
Template Addition : Add the template DNA or RNA (for RT-LAMP, include reverse transcriptase in the master mix) to individual reaction tubes.
-
Incubation : Incubate the reactions at a constant temperature of 60-65°C for 30-60 minutes.
-
Detection : Analyze the amplification products by gel electrophoresis, turbidity measurement, or by using a fluorescent or colorimetric dye.
Rolling Circle Amplification (RCA) Protocol
-
Padlock Probe Ligation (for specific target detection) : Hybridize a padlock probe to the target DNA sequence and ligate the ends to form a circular DNA molecule.
-
Reaction Setup : Prepare a master mix containing a strand-displacing DNA polymerase (e.g., Phi29 polymerase), reaction buffer, dNTPs, and amplification primers.
-
Template Addition : Add the circularized padlock probe or a pre-circularized DNA template to the reaction.
-
Incubation : Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C for Phi29) for 1 to 18 hours.
-
Detection : Detect the long, single-stranded DNA concatemers using gel electrophoresis, fluorescent probes, or other visualization methods.
Nucleic Acid Sequence-Based Amplification (NASBA) Protocol
-
Reaction Setup : Prepare a master mix containing avian myeloblastosis virus reverse transcriptase (AMV-RT), T7 RNA polymerase, RNase H, reaction buffer, dNTPs, NTPs, and the NASBA primer pair (one with a T7 promoter sequence).
-
Template Addition : Add the target RNA to the reaction tubes.
-
Incubation : Incubate the reactions at a constant temperature of 41°C for 30-90 minutes.
-
Detection : Detect the amplified RNA product using methods such as electrochemiluminescence or real-time detection with molecular beacons.
Visualizing Experimental Workflows
To better illustrate the relationships and steps involved in setting up and validating an isothermal amplification assay, the following diagrams are provided.
Caption: A generalized workflow for isothermal nucleic acid amplification assays.
Caption: A logical diagram of the control strategy for a robust isothermal assay.
By implementing a comprehensive set of control experiments as outlined in this guide, researchers can ensure the accuracy, specificity, and reliability of their isothermal nucleic acid amplification assays, leading to more confident and reproducible results.
References
The Clear Advantage: 2-Chloro TNP-ITP as a Superior Alternative to Radiolabeled Nucleotides in Drug Discovery and Research
For researchers, scientists, and drug development professionals seeking safer, more efficient, and highly sensitive assay solutions, the shift from radiolabeled nucleotides to advanced fluorescent probes like 2-Chloro TNP-ITP represents a significant leap forward. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the advantages of adopting this non-radioactive alternative.
The use of radiolabeled nucleotides, traditionally a cornerstone in biochemical and pharmacological research, is increasingly being challenged by the advent of sophisticated fluorescent analogs. Among these, 2'(3')-O-(5-Chloroanthraniloyl)inosine-5'-O-triphosphate, herein referred to as 2-Chloro TNP-ITP, has emerged as a powerful tool, particularly in the study of nucleotide-binding proteins such as adenylyl cyclases. Its inherent fluorescence provides a direct and continuous method for monitoring molecular interactions, offering numerous benefits over the cumbersome and hazardous nature of radioisotopes.
Unveiling the Shortcomings of Radiolabeled Nucleotides
While historically significant, the use of radiolabeled nucleotides such as [α-³²P]ATP or [γ-³²P]ATP is fraught with challenges that can impede research progress and compromise laboratory safety. Key disadvantages include:
-
Safety Hazards: The handling of radioactive materials necessitates stringent safety protocols, specialized training, and dedicated laboratory space to minimize the risk of exposure to harmful radiation.
-
Radioactive Waste Disposal: The disposal of radioactive waste is a complex and costly process, governed by strict regulatory requirements.
-
Short Half-Life: The inherent instability of radioisotopes leads to a limited shelf-life, requiring frequent and expensive replenishment of materials.
-
Discontinuous and Labor-Intensive Assays: Many radioactivity-based assays, such as filter binding or scintillation proximity assays (SPA), involve multiple separation and washing steps, making them laborious and less amenable to high-throughput screening (HTS).
-
Indirect Detection: The detection of radioactivity is an indirect process, often requiring scintillants and photomultiplier tubes or photographic film, which can introduce variability and limit real-time monitoring.
2-Chloro TNP-ITP: A Beacon of Advancement
2-Chloro TNP-ITP, a fluorescent derivative of inosine (B1671953) triphosphate, offers a compelling alternative that directly addresses the limitations of radiolabeled nucleotides. Its core advantages are rooted in its intrinsic fluorescence, which allows for real-time, homogeneous assays.
Key Advantages of 2-Chloro TNP-ITP:
-
Enhanced Safety: As a non-radioactive compound, 2-Chloro TNP-ITP eliminates the risks associated with radiation exposure and the complexities of radioactive waste management, fostering a safer laboratory environment.
-
Increased Stability and Cost-Effectiveness: Fluorescent probes are generally more stable than their radiolabeled counterparts, offering a longer shelf-life and reducing the need for frequent repurchasing.
-
Simplified and Homogeneous Assays: Fluorescent assays, such as those based on fluorescence polarization (FP), are typically "mix-and-read" protocols that do not require separation steps. This simplifies the experimental workflow, reduces hands-on time, and minimizes the potential for experimental error.
-
High-Throughput Screening (HTS) Compatibility: The streamlined nature of fluorescent assays makes them ideally suited for automation and high-throughput screening, enabling the rapid analysis of large compound libraries in drug discovery campaigns.
-
Direct and Real-Time Measurement: Changes in the fluorescence signal upon binding of 2-Chloro TNP-ITP to its target can be monitored continuously, providing real-time kinetic data that is often difficult to obtain with endpoint-based radioactive assays.
-
High Sensitivity: Modern fluorescence detection instruments offer exceptional sensitivity, allowing for the use of low concentrations of reagents and the detection of subtle molecular interactions.
Quantitative Data Presentation: A Comparative Overview
While direct head-to-head comparative data in a single study is limited, we can compile and contrast the typical performance characteristics and key parameters of assays using 2-Chloro TNP-ITP (and other fluorescent nucleotides) versus radiolabeled nucleotides.
Table 1: General Comparison of Assay Characteristics
| Feature | 2-Chloro TNP-ITP (Fluorescent Assay) | Radiolabeled Nucleotides (e.g., [³²P]ATP) |
| Safety | Non-hazardous, no radiation risk | Radiation hazard, requires specialized handling |
| Waste Disposal | Standard chemical waste | Regulated radioactive waste disposal |
| Assay Format | Homogeneous (mix-and-read) | Heterogeneous (requires separation steps) |
| Throughput | High-throughput compatible | Low to medium throughput |
| Real-Time Analysis | Yes | Generally no (endpoint assays) |
| Stability | High, long shelf-life | Low, short half-life |
| Cost | Lower long-term cost | High recurring cost (reagents, disposal) |
| Sensitivity | High (nanomolar to picomolar range) | High (picomolar to femtomolar range) |
Table 2: Performance Data for 2'(3')-O-(5-Chloroanthraniloyl)inosine-5'-O-triphosphate in Adenylyl Cyclase Inhibition
This table presents the inhibition constants (Ki) for 2'(3')-chloro ANT-ITP against various adenylyl cyclase (AC) isoforms. This data demonstrates the high affinity and selectivity of this fluorescent probe.
| Adenylyl Cyclase Isoform | Ki (nM) |
| AC1 | 3.3 |
| AC2 | 8 |
| AC5 | 2 |
| B. pertussis AC toxin CyaA | 700 |
Data sourced from publicly available information.
Mandatory Visualization
Signaling Pathway: G-Protein Coupled Receptor (GPCR) and Adenylyl Cyclase
The following diagram illustrates a simplified signaling pathway involving a G-protein coupled receptor (GPCR) that modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling. 2-Chloro TNP-ITP can be utilized as a fluorescent probe to study the inhibition of this enzyme.
A Comparative Guide to TNP-ITP and mant-ITP Fluorescence for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of binding assays and high-throughput screening. This guide provides a comparative analysis of two commonly used fluorescent nucleotide analogs, 2'-(or-3')-O-(2,4,6-Trinitrophenyl)inosine-5'-triphosphate (TNP-ITP) and 2'-(or-3')-O-(N-Methylanthraniloyl)inosine-5'-triphosphate (mant-ITP). We will delve into their fluorescence properties, present available experimental data, and provide detailed protocols for their application, particularly in studying enzyme kinetics and protein-ligand interactions.
Introduction to Fluorescent Nucleotide Analogs
TNP-ITP and mant-ITP are analogs of inosine (B1671953) triphosphate (ITP) that have been chemically modified with environmentally sensitive fluorophores. The trinitrophenyl (TNP) and N-methylanthraniloyl (mant) groups exhibit significant changes in their fluorescence properties upon binding to proteins, making them valuable tools for studying nucleotide-binding proteins such as G-proteins and adenylyl cyclases. The fluorescence of these probes is typically enhanced when they move from a polar aqueous environment to a more nonpolar environment, such as the nucleotide-binding pocket of a protein.[1][2] This property allows for real-time monitoring of binding events and enzymatic reactions.
Quantitative Comparison of Fluorescence Properties
| Property | TNP-ITP | mant-ITP | Source |
| Excitation Wavelength (λex) | ~408 nm | ~350-360 nm | [3][4] |
| Emission Wavelength (λem) | ~552 nm | ~440-450 nm | [3][5] |
| Quantum Yield (Φf) | Data not available | ~0.2 (in double-helical structures for mant-dCTP) | [6] |
| Fluorescence Lifetime (τ) | Data not available | Data not available | |
| Key Feature | Significant fluorescence enhancement upon protein binding | Sensitive to environmental polarity, fluorescence enhancement and blue shift upon binding | [5][7] |
Experimental Protocols
General Considerations for Fluorescence Measurements
When working with fluorescent nucleotide analogs, it is crucial to minimize background fluorescence and ensure the stability of the probes. Use quartz cuvettes for all measurements and ensure all buffers are filtered and degassed. Protect the fluorescent analogs from light as much as possible to prevent photobleaching.
Protocol 1: Determination of Protein-Ligand Binding Affinity
This protocol describes a general method for determining the dissociation constant (Kd) of a protein for TNP-ITP or mant-ITP using fluorescence spectroscopy.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Stock solution of TNP-ITP or mant-ITP (e.g., 1 mM in buffer)
-
Fluorometer with excitation and emission monochromators
-
Quartz microcuvette
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer according to the values in the table above. For TNP-ITP, λex ≈ 408 nm and λem ≈ 552 nm. For mant-ITP, λex ≈ 355 nm and λem ≈ 448 nm.[3][5]
-
Add a known concentration of the protein to the cuvette.
-
Record the baseline fluorescence of the protein solution.
-
Make successive additions of the fluorescent ITP analog from the stock solution to the protein solution.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.
-
Continue the titration until the fluorescence signal is saturated, indicating that all protein binding sites are occupied.
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol provides a method for monitoring the activity of adenylyl cyclase using TNP-ITP or mant-ITP as a substrate or inhibitor.
Materials:
-
Purified adenylyl cyclase
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.5)
-
TNP-ITP or mant-ITP stock solution
-
Activators (e.g., Forskolin, G-protein subunits) or inhibitors of adenylyl cyclase
-
Fluorometer with kinetic measurement capabilities
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and adenylyl cyclase.
-
If studying activation or inhibition, add the respective compounds to the reaction mixture.
-
Initiate the reaction by adding the fluorescent ITP analog.
-
Immediately start monitoring the change in fluorescence intensity over time. An increase in fluorescence can indicate the binding of the probe to the enzyme.
-
The initial rate of the reaction can be determined from the linear portion of the kinetic trace.
-
To determine kinetic parameters such as Km and Vmax, perform the assay at various substrate concentrations.
-
For inhibition studies, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor to determine the IC50.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Concluding Remarks
Both TNP-ITP and mant-ITP are powerful tools for investigating the interactions of nucleotides with proteins. The choice between them may depend on the specific application and the instrumentation available. Mant-ITP offers the advantage of excitation in the near-UV range, which can be beneficial for minimizing background fluorescence from biological samples. TNP-ITP, with its longer excitation and emission wavelengths, might be advantageous in reducing interference from cellular autofluorescence.[1]
The lack of readily available quantum yield and lifetime data for TNP-ITP highlights a gap in the literature and presents an opportunity for further characterization of this probe. Researchers are encouraged to determine these parameters for their specific experimental conditions to ensure accurate data interpretation. By carefully considering the properties of each probe and following robust experimental protocols, scientists can effectively leverage TNP-ITP and mant-ITP to gain valuable insights into fundamental biological processes and to accelerate drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Br-TNP-ITP BIOLOG Life Science Institute [biolog.de]
- 4. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chromogenic Substrates for α-Amylase: Validation of 2-Chloro-4-nitrophenyl-α-D-maltotrioside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) and a common alternative, 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7), as chromogenic substrates for the quantification of α-amylase activity. The following sections detail their performance, experimental protocols, and the physiological context of the enzyme.
Performance Comparison: CNP-G3 vs. EPS-G7
The selection of a suitable substrate is critical for the accurate and efficient measurement of α-amylase activity. Both CNP-G3 and EPS-G7 are widely used chromogenic substrates that enable spectrophotometric quantification of enzyme activity.
Qualitative Comparison:
CNP-G3 offers the advantage of a direct assay without the need for auxiliary enzymes.[1] The enzymatic hydrolysis of CNP-G3 by α-amylase directly releases 2-chloro-4-nitrophenol (B164951), which can be measured at 405 nm.[2][3] In contrast, the EPS-G7 method is a two-step enzymatic process.[4] α-amylase first cleaves the EPS-G7 substrate into smaller fragments, which are then further hydrolyzed by α-glucosidase to release p-nitrophenol.[4]
Studies have indicated that the CNP-G3 method exhibits greater sensitivity and significantly longer reagent stability (21 days at 4°C) compared to the EPS-G7 method (2 days at 4°C).[1] Furthermore, the CNP-G3 assay is characterized by a lack of a lag phase and low background absorbance.[1] A newer β-anomer of CNP-G3 has been reported to have a higher affinity for α-amylase and a lower background signal compared to the α-anomer and EPS-G7.[5]
Quantitative Data:
| Feature | 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) | Reference |
| Assay Principle | Direct, single-enzyme reaction | Two-step, coupled-enzyme reaction | [1][4] |
| Chromophore | 2-chloro-4-nitrophenol | p-nitrophenol | [2][4] |
| Wavelength | 405 nm | 405-410 nm | [2] |
| Reagent Stability | 21 days at 4°C | 2 days at 4°C | [1] |
| Lag Phase | No lag phase observed | Not explicitly stated, but two-step nature may introduce a delay | [1] |
| Sensitivity | Reported as greater than EPS-G7 | Standard sensitivity for clinical assays | [1] |
| Linearity | Up to 1200 U/L | Up to 1500 U/L | [2][6] |
| Interferences | Minimal interference from bilirubin, hemoglobin, and triglycerides | Potential for interference from substances affecting the coupling enzyme | [2] |
Experimental Protocols
α-Amylase Activity Assay using CNP-G3
This protocol is a generalized procedure based on common methodologies.[2][3][7][8] Researchers should optimize parameters for their specific experimental conditions.
Materials:
-
CNP-G3 reagent solution (pre-prepared or reconstituted)
-
Sample containing α-amylase (e.g., serum, plasma, saliva)
-
Spectrophotometer capable of reading at 405 nm
-
Thermostatic water bath or heating block (37°C)
-
Pipettes and cuvettes
Procedure:
-
Reagent Preparation: If using a lyophilized reagent, reconstitute it according to the manufacturer's instructions. Allow the reagent to come to room temperature before use.[7]
-
Incubation: Pipette 1.0 mL of the CNP-G3 working reagent into a cuvette. Pre-incubate the cuvette at 37°C for at least 5 minutes.[2][7]
-
Sample Addition: Add 25 µL of the α-amylase-containing sample to the pre-warmed cuvette.[2]
-
Mixing and Measurement: Gently mix the contents of the cuvette. Start a timer and measure the initial absorbance at 405 nm after a 60-second delay.[3]
-
Kinetic Reading: Continue to record the absorbance at 60-second intervals for an additional 2-3 minutes.[3][7]
-
Calculation: Determine the mean change in absorbance per minute (ΔAbs/min). The α-amylase activity is calculated using the molar absorptivity of 2-chloro-4-nitrophenol and the specific assay parameters.[7]
Mandatory Visualizations
Physiological Role of α-Amylase in Starch Digestion
α-Amylase is a key digestive enzyme that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch and glycogen.[9][10] In humans, it is primarily secreted by the salivary glands and the pancreas. The digestion of starch begins in the mouth with salivary α-amylase and is completed in the small intestine by pancreatic α-amylase.[9] The breakdown of large polysaccharides into smaller oligosaccharides, disaccharides (maltose), and monosaccharides (glucose) is essential for carbohydrate absorption.[11]
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioactiva.com [bioactiva.com]
- 3. precisionbiomed.in [precisionbiomed.in]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
- 9. homework.study.com [homework.study.com]
- 10. Mechanisms of starch digestion by α-amylase-Structural basis for kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Does Starch Structure Impact Amylolysis? Review of Current Strategies for Starch Digestibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Landscapes: A Comparative Guide to Perturbation by Amine-Reactive Reagents
For researchers, scientists, and drug development professionals, understanding how chemical modifications impact protein structure is paramount for designing effective therapeutics and research tools. This guide provides a comprehensive comparison of the effects of 2,4,6-trinitrobenzenesulfonic acid (TNBS) and two alternative amine-modifying reagents, succinic anhydride (B1165640) and citraconic anhydride, on protein structure. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of protein perturbation strategy.
The modification of primary amine groups, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus, is a widely used technique to probe protein structure and function. The choice of modifying reagent can significantly influence the resulting structural and functional consequences. Here, we delve into a comparative analysis of three such reagents: TNBS, succinic anhydride, and citraconic anhydride.
At a Glance: Comparing Amine-Reactive Reagents
To provide a clear overview, the following table summarizes the key characteristics and effects of TNBS, succinic anhydride, and citraconic anhydride on proteins.
| Feature | 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) | Succinic Anhydride (Succinylation) | Citraconic Anhydride (Citraconylation) |
| Reactive Group | Sulfonic acid | Anhydride | Anhydride |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Charge Change | Neutralizes positive charge (TNP-amine adduct is neutral) | Converts positive charge to negative charge (+1 to -1)[1] | Converts positive charge to negative charge (+1 to -1) |
| Reversibility | Irreversible | Irreversible | Reversible (acid-labile) |
| Structural Impact | Can cause localized conformational changes; reactivity is sensitive to protein structure.[2] | Induces significant conformational changes, often leading to a more unfolded and flexible structure. Can decrease α-helix and increase β-sheet content.[3] | Can disturb the native tertiary structure, leading to increased sequence coverage in mass spectrometry.[4][5] |
| Quantification | Spectrophotometric measurement of the TNP-adduct at ~340 nm or 420 nm.[2] | Can be quantified by mass spectrometry through the mass shift of 100 Da.[6] | Quantifiable by mass spectrometry. |
Delving Deeper: Structural Perturbations Revealed by Experimental Data
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
Circular dichroism spectroscopy is a powerful technique for assessing changes in the secondary structure of proteins, such as α-helices and β-sheets.[7]
One study on the succinylation of ovalbumin (OVA) provides concrete quantitative data on these structural shifts. The modification resulted in a decrease in the α-helix content and a notable increase in the β-sheet content.[3] Specifically, the α-helix content of native OVA decreased from 28.5% to 21.3% after succinylation, while the β-sheet content increased from 28.1% to 43.0%.[3] This suggests that the introduction of negative charges through succinylation can disrupt the hydrogen bonding network that stabilizes α-helices, leading to a more extended β-sheet conformation.
While specific quantitative CD data for TNBS-modified proteins is less commonly reported in comparative studies, the literature suggests that the bulky trinitrophenyl group can induce localized conformational changes. The kinetics of the TNBS reaction itself are dependent on the protein's structure, indicating that the accessibility of lysine residues plays a crucial role.[2]
Citraconylation has been shown to disturb the native tertiary structure of proteins, which can be inferred from changes in CD spectra.[4][5] This disruption is a key feature exploited in proteomics to enhance protein digestion and improve sequence coverage in mass spectrometry.
Table 2: Illustrative Changes in Protein Secondary Structure upon Modification (Based on Ovalbumin Data for Succinylation)
| Secondary Structure | Native Ovalbumin (%) | Succinylated Ovalbumin (%) |
| α-Helix | 28.5 | 21.3 |
| β-Sheet | 28.1 | 43.0 |
| β-Turn | 15.3 | 9.8 |
Data adapted from a study on ovalbumin succinylation.[3]
Mass Spectrometry (MS): Pinpointing Modification Sites
Mass spectrometry is an indispensable tool for identifying the specific residues modified by these reagents and for quantifying the extent of modification.
For TNBS-modified proteins, mass spectrometry can be used to identify the specific lysine residues that have reacted to form a TNP-adduct. This provides insights into the solvent accessibility of different parts of the protein.
Succinylation of a lysine residue results in a mass increase of 100 Da.[6] High-resolution mass spectrometry techniques like LC-MS/MS are the gold standard for identifying succinylation sites.[8] This allows for a detailed mapping of the modified residues on the protein sequence.
Citraconylation is particularly interesting from a mass spectrometry perspective. The modification is stable under the conditions used for trypsin digestion but can be reversed under acidic conditions. This property is exploited in "bottom-up" proteomics workflows to improve protein sequence coverage. By blocking lysine residues, citraconylation prevents trypsin from cleaving at these sites, resulting in larger peptides that can be more easily identified.[4][5]
Experimental Corner: Protocols for Protein Modification and Analysis
To facilitate the application of these techniques, we provide detailed protocols for the modification of a model protein, Bovine Serum Albumin (BSA), and its subsequent analysis by Circular Dichroism and Mass Spectrometry.
Workflow for Assessing Protein Perturbation
Caption: Experimental workflow for protein modification and structural analysis.
Protocol 1: TNBS Modification of Bovine Serum Albumin (BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add a 10-fold molar excess of TNBS solution to the BSA solution.
-
Incubate the reaction mixture at 37°C for 2 hours in the dark.
-
Stop the reaction by adding a quenching agent like glycine (B1666218) or by desalting the sample to remove excess TNBS.
-
To determine the extent of modification, measure the absorbance of the TNP-BSA conjugate at 340 nm.
Protocol 2: Succinylation of Bovine Serum Albumin (BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
Succinic anhydride
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve BSA in 0.1 M sodium phosphate buffer to a final concentration of 10 mg/mL.
-
Add solid succinic anhydride in small portions to the BSA solution while stirring gently. A 20-fold molar excess of succinic anhydride over the total number of lysine residues is a good starting point.
-
Maintain the pH of the solution at 8.0 by adding small volumes of 1 M NaOH as needed.
-
Continue the reaction for 1 hour at room temperature.
-
Remove excess reagent and by-products by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Protocol 3: Circular Dichroism (CD) Spectroscopy Analysis
Materials:
-
Native and modified protein samples
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 0.1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Prepare protein samples (native and modified) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer. The buffer should have low absorbance in the far-UV region.
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.).
Signaling Pathway of Protein Modification and Analysis
Caption: Logical flow of protein modification and subsequent structural analysis.
Protocol 4: Mass Spectrometry (MS) Analysis
Materials:
-
Native and modified protein samples
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in the denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or a similar method to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase column with a suitable gradient.
-
Acquire mass spectra in a data-dependent acquisition mode to obtain both precursor ion masses and fragmentation patterns.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, MaxQuant) to identify the peptides and any modifications.
-
Search for the expected mass shifts corresponding to the specific modification (e.g., +100 Da for succinylation).
-
Conclusion
The choice of an amine-reactive reagent for protein perturbation should be guided by the specific research question. TNBS offers a straightforward method for quantifying accessible amines and inducing localized changes. Succinic anhydride and citraconic anhydride, on the other hand, provide tools for more drastic and, in the case of citraconylation, reversible alterations of protein charge and conformation. By combining these chemical modification strategies with powerful analytical techniques like circular dichroism and mass spectrometry, researchers can gain invaluable insights into the intricate relationship between protein structure and function. This guide provides a foundational framework for designing and executing such studies, empowering scientists to navigate the complex landscape of the proteome.
References
- 1. PTM BIO [ptmbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Citraconylation--a simple method for high protein sequence coverage in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
A Comparative Review of Purine Analogs in Research and Therapeutics
An Objective Analysis of 2-Chloroadenosine, 6-Thioguanine (B1684491), Azathioprine, and Fludarabine (B1672870) for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmacological research and clinical medicine, purine (B94841) analogs represent a cornerstone in the development of therapies for a range of conditions, most notably cancers and autoimmune disorders. These compounds, by mimicking endogenous purines, effectively disrupt nucleic acid synthesis and cellular signaling pathways, leading to cytotoxic or immunosuppressive effects. This guide provides a comparative analysis of four prominent purine analogs: 2-Chloroadenosine, 6-Thioguanine, Azathioprine, and Fludarabine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their applications, limitations, and the experimental frameworks used to evaluate them.
Comparative Performance and Applications
The therapeutic and research applications of these purine analogs are diverse, stemming from their distinct mechanisms of action and metabolic pathways.
2-Chloroadenosine (2-CADO) is a metabolically stable analog of adenosine (B11128) that acts as a non-selective agonist for adenosine receptors (A1, A2A, and A3).[1][2] Its primary utility is in neuroscience research for studying neuronal signaling and in pharmacological studies to understand adenosine receptor interactions.[1] It has demonstrated anticonvulsive effects in vivo.[1][2] However, its lack of receptor selectivity can be a limitation in targeted therapeutic development.
6-Thioguanine (6-TG) is a thiopurine analog of guanine (B1146940) used in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myeloid leukemia (CML).[3] Its cytotoxic effects are primarily achieved through its incorporation into DNA, leading to replication arrest.[4] While effective, its use can be limited by myelosuppression and hepatotoxicity.[5]
Azathioprine (AZA) is a prodrug that is converted in the body to 6-mercaptopurine (B1684380) (6-MP), another purine analog.[6][7] It is widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[6][7] Its efficacy is well-established, but its use requires careful patient monitoring due to the risk of myelosuppression, which is influenced by genetic variations in the enzyme thiopurine S-methyltransferase (TPMT).[6]
Fludarabine is a fluorinated purine analog that is a cornerstone in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[8][9] It functions by inhibiting DNA synthesis and inducing apoptosis.[10][11] A significant limitation of fludarabine is its profound immunosuppressive effect, which increases the risk of opportunistic infections.[11]
A summary of the key characteristics and applications is presented in the table below.
| Feature | 2-Chloroadenosine | 6-Thioguanine | Azathioprine | Fludarabine |
| Primary Use | Research tool (adenosine receptor agonist) | Chemotherapy (Leukemia) | Immunosuppression (autoimmune diseases, transplantation) | Chemotherapy (Leukemia, Lymphoma) |
| Mechanism of Action | Adenosine receptor agonism | DNA incorporation, inhibition of purine synthesis | Prodrug of 6-mercaptopurine, inhibits purine synthesis | Inhibition of DNA polymerase and ribonucleotide reductase, apoptosis induction |
| Key Applications | Neuroscience research, pharmacological studies | Acute myeloid leukemia, acute lymphocytic leukemia | Rheumatoid arthritis, Crohn's disease, organ transplant rejection | Chronic lymphocytic leukemia, non-Hodgkin's lymphoma, acute myeloid leukemia |
| Common Limitations | Non-selective receptor binding | Myelosuppression, hepatotoxicity | Myelosuppression (TPMT-dependent), increased risk of malignancies | Profound immunosuppression, neurotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these compounds. Below are representative experimental protocols for assessing their in vitro and in vivo effects.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for 6-Thioguanine, Jurkat for Fludarabine) in a 96-well plate at a density that allows for logarithmic growth during the experiment.[12]
-
Drug Treatment: The following day, treat the cells with serial dilutions of the purine analog. For instance, a typical concentration range for 6-thioguanine is 0.5 µM to 50 µM.[12] Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[10]
Animal Models for In Vivo Efficacy
-
Animal Model: Utilize appropriate animal models, such as xenograft mouse models for cancer studies or rodent models of autoimmune disease. For example, male Wistar rats can be used to study the long-term effects of azathioprine.[13]
-
Drug Administration: Administer the purine analog via a clinically relevant route, such as oral gavage or intraperitoneal injection. Dosing schedules will vary depending on the compound and the model. For instance, a fludarabine treatment regimen in a murine cancer model might involve 120 mg/kg administered via intraperitoneal injection daily for five consecutive days.[14]
-
Monitoring: Regularly monitor animal health, body weight, and tumor size (in cancer models).[13][14] Blood samples can be collected to assess for myelosuppression.[13]
-
Endpoint Analysis: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.[13]
Signaling Pathways and Mechanisms of Action
The efficacy and toxicity of these purine analogs are intrinsically linked to their interaction with cellular signaling pathways.
2-Chloroadenosine primarily acts on adenosine receptors, which are G-protein coupled receptors. Activation of these receptors can lead to various downstream effects, including the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, as well as influencing extracellular signal-regulated kinase 1/2 (ERK1/2) activity.[15]
Caption: 2-Chloroadenosine signaling pathway.
6-Thioguanine and Azathioprine share a common metabolic pathway that leads to the formation of thioguanine nucleotides (TGNs).[6][16] These TGNs are incorporated into DNA, which is a primary mechanism of cytotoxicity.[4] Additionally, 6-thioguanine has been shown to upregulate genes involved in apoptosis and the p53 signaling pathway, while downregulating genes involved in the cell cycle.[17] The thiopurine metabolic pathway also involves the enzyme thiopurine S-methyltransferase (TPMT), which inactivates the drug.[7] Genetic polymorphisms in TPMT can lead to decreased enzyme activity and increased toxicity.[6]
Caption: Thiopurine metabolic and cytotoxic pathway.
Fludarabine is a prodrug that is converted to its active triphosphate form, F-ara-ATP.[9][18] F-ara-ATP primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[8][11] It is effective against both dividing and resting cells.[8] Fludarabine also induces apoptosis through various mechanisms, including the inhibition of the NF-κB signaling pathway and the activation of the MAPK/ERK pathway.[19][20][21]
Caption: Fludarabine mechanism of action.
Conclusion
2-Chloroadenosine, 6-Thioguanine, Azathioprine, and Fludarabine are powerful tools in both the laboratory and the clinic. Their distinct mechanisms of action and resulting applications underscore the importance of purine analogs in pharmacology. While their efficacy is clear, their limitations, particularly their potential for toxicity, necessitate careful and informed use. For drug development professionals, these compounds serve as important benchmarks and sources of mechanistic insight for the design of novel, more targeted therapies. Continued research into the intricate signaling pathways they modulate will undoubtedly pave the way for the next generation of purine analog-based therapeutics with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tioguanine - Wikipedia [en.wikipedia.org]
- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. nbinno.com [nbinno.com]
- 7. Azathioprine - Wikipedia [en.wikipedia.org]
- 8. Fludarabine - Wikipedia [en.wikipedia.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. benchchem.com [benchchem.com]
- 11. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro TNP-ITP Tetrasodium Salt: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro TNP-ITP tetrasodium (B8768297) salt, a purinergic receptor agonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for the disposal of analogous chlorinated organic compounds and potent biologically active molecules.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb small liquid spills with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it in a sealed container. Do not use water to clean up spills of the solid material, as this could lead to aerosolization.
Quantitative Data Summary
| Parameter | Guideline | Source/Rationale |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. | General best practice for chlorinated organic compounds to ensure complete destruction. |
| Waste Categorization | Hazardous Chemical Waste | Assumed hazardous nature in the absence of a specific SDS. |
| Container Type | Tightly sealed, chemically resistant container (e.g., high-density polyethylene). | To prevent leakage and environmental contamination. |
| Labeling | "Hazardous Waste," "2-Chloro TNP-ITP tetrasodium salt," and relevant hazard symbols. | Compliance with waste management regulations. |
| Storage of Waste | Designated, secure, and well-ventilated satellite accumulation area. | To await pickup by a licensed waste disposal service. |
Step-by-Step Disposal Procedures
1. Preparation of Waste:
-
Solid Waste: Unused or expired solid this compound salt should be placed directly into a designated hazardous waste container. Do not attempt to dissolve it in a solvent for disposal.
-
Aqueous Solutions: For solutions containing this compound salt, transfer them to a designated aqueous hazardous waste container. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated and disposed of as solid hazardous waste.
2. Waste Collection and Storage:
-
Container Management: Use separate, clearly labeled containers for solid and liquid waste. Ensure the containers are in good condition and compatible with the chemical.
-
Labeling: Affix a hazardous waste label to each container. The label must include the full chemical name ("this compound salt"), the approximate quantity, and the date of accumulation.
-
Segregation: Store the waste containers in a designated satellite accumulation area, segregated from incompatible chemicals.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's contracted licensed hazardous waste disposal company. This is the most critical step to ensure proper and compliant disposal.
-
Documentation: Maintain a detailed log of all disposed chemical waste, including the chemical name, quantity, and disposal date, in accordance with regulatory requirements.
Experimental Protocol: Inactivation (Not Recommended without Verification)
While chemical inactivation can be a method for treating some hazardous waste, there are no established and verified protocols for the neutralization of this compound salt. Attempting to neutralize it without a validated procedure could lead to the generation of more hazardous byproducts or an incomplete reaction, posing a greater risk. Therefore, on-site chemical treatment is not recommended. The safest and most reliable method of disposal is through professional incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound salt.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound salt.
Essential Safety and Logistical Information for Handling 2-Chloro TNP-ITP Tetrasodium
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As no specific Safety Data Sheet (SDS) is available for 2-Chloro TNP-ITP tetrasodium (B8768297), this guidance is based on the potential hazards associated with chlorinated compounds, nucleotide analogs, and general best practices for handling new or uncharacterized chemical substances. A thorough risk assessment should be conducted before commencing any work.[1][2][3][4]
Pre-Operational Checklist & Risk Assessment
Before handling 2-Chloro TNP-ITP tetrasodium, a comprehensive risk assessment is mandatory.[1][3] This involves:
-
Reviewing available information: Although a specific SDS is unavailable, reviewing data for structurally similar compounds can provide insights into potential hazards.[1]
-
Evaluating the experimental protocol: Identify steps with the highest risk of exposure (e.g., weighing, reconstitution, transfer).
-
Considering the scale of the experiment: The quantity of the substance to be handled will influence the required safety measures.
-
Assessing the work environment: Ensure proper ventilation and that all necessary safety equipment is readily accessible.[5]
-
Training and competency: All personnel must be trained on the specific procedures and emergency protocols.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.[6][7][8] The following table summarizes the required PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Fully buttoned lab coat | N95 or higher-rated respirator in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood |
| In-vitro/In-vivo Administration | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be removed and replaced immediately. Do not wear lab coats or gloves outside of the designated laboratory area.[6]
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name, hazard information (if known), and date of receipt.
3.2. Weighing and Reconstitution:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
When reconstituting the compound, slowly add the solvent to the solid to avoid aerosolization.
-
Ensure the container is securely capped after reconstitution.
3.3. General Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Emergency Procedures
4.1. Spills:
-
Minor Spill (contained, small volume):
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).[13][14]
-
Work from the outside of the spill inwards to prevent spreading.[10]
-
Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.[13][14]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Major Spill (large volume, uncontained):
-
Alert others by activating the fire alarm or other emergency notification system.
-
Close the laboratory doors to contain the spill.[12]
-
Contact the institution's emergency response team.
-
Do not re-enter the area until it has been declared safe by trained personnel.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect contaminated items such as gloves, absorbent pads, and weighing boats in a designated, labeled, and sealed hazardous waste container.[15]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[16]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
5.2. Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated.
-
Rinse the contaminated items multiple times with a suitable solvent.
-
The initial rinsate must be collected and disposed of as hazardous liquid waste.[16]
-
Subsequent rinses can be managed according to institutional guidelines.
-
After decontamination, wash the labware with a standard laboratory detergent.
5.3. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office.[17]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.[16]
-
Never dispose of this chemical down the drain or in the regular trash.[15][16]
Visualization
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. intersolia.com [intersolia.com]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 7. realsafety.org [realsafety.org]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. falseguridad.com [falseguridad.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. cmu.edu [cmu.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. westlab.com [westlab.com]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
